TLK117
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c24-17(22(29)30)11-12-19(27)25-18(14-33-13-15-7-3-1-4-8-15)21(28)26-20(23(31)32)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14,24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)/t17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSKWMFLCHMEOY-CMKODMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC(C2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152684-53-2 | |
| Record name | TLK-117 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5T8BSZ4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TLK117: A Comprehensive Technical Guide to its Core Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLK117, the active metabolite of the prodrug ezatiostat (TLK199), is a peptidomimetic molecule that functions as a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] GSTP1-1 is an enzyme frequently overexpressed in tumor cells, where it plays a crucial role in detoxification and drug resistance.[2][3] this compound's inhibitory action on GSTP1-1 has significant implications for cancer therapy, myelodysplastic syndromes (MDS), and other conditions where this signaling pathway is dysregulated.[4][5] This technical guide provides an in-depth overview of the core function of this compound, its mechanism of action, relevant quantitative data, experimental protocols, and key signaling pathways.
Core Function and Mechanism of Action
This compound is a glutathione (GSH) analog that acts as a competitive inhibitor of GSTP1-1.[2][6] Its high affinity and selectivity for GSTP1-1 are attributed to its unique chemical structure, which allows it to bind to the enzyme's glutathione-binding site (G-site).[2] The phenyl moiety of this compound interacts with specific amino acid residues, such as Phe8 and Trp38, within a lipophilic region of GSTP1-1, leading to potent inhibition.[2] This structural interaction explains its greater than 50-fold selectivity for GSTP1-1 over other GST isoforms like GSTA1-1 and GSTM1-1.[2]
Upon entering cells, the prodrug TLK199 is rapidly hydrolyzed by cellular esterases, releasing the active this compound.[7] The primary consequence of GSTP1-1 inhibition by this compound is the disruption of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex.[4][8] In unstressed cells, GSTP1-1 sequesters JNK, a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting its activity.[8] By binding to GSTP1-1, this compound induces a conformational change or dissociation of the complex, leading to the release and subsequent activation of JNK.[4][8] Activated JNK can then phosphorylate its downstream targets, including c-Jun, which can trigger various cellular responses such as apoptosis, differentiation, and proliferation.[7][8]
Beyond its primary target, this compound has also been shown to be a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[1][9] This dual inhibition may contribute to its overall cellular effects.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound and its prodrug, TLK199.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference(s) |
| Glutathione S-transferase P1-1 (GSTP1-1) | 0.4 µM | Competitive | [1][2] |
| Glyoxalase I | 0.56 µM | Competitive | [1][9] |
Table 2: Cellular Activity of TLK199 (Prodrug of this compound)
| Cell Line | Assay | IC50 | Reference(s) |
| HT29 (Human Colon Adenocarcinoma) | Cytotoxicity | 22 µM | [2] |
| SW620, LoVo, Caco2 (Human Colon Adenocarcinoma) | Cytotoxicity | 26-28 µM | [6] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involving this compound.
References
- 1. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ezatiostat hydrochloride for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality [frontiersin.org]
- 8. Co-localization of GSTP1 and JNK in transitional cell carcinoma of urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human glutathione transferase P1-1 specific inhibitor TER 117 designed for overcoming cytostatic-drug resistance is also a strong inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]
TLK117: A Selective Inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione S-Transferase Pi 1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways, frequently overexpressed in a multitude of cancer cell types where it contributes significantly to the development of multidrug resistance.[1][2] This enzyme facilitates the conjugation of glutathione (GSH) to various xenobiotics, including many chemotherapeutic agents, rendering them more water-soluble and readily excretable, thereby diminishing their cytotoxic efficacy.[1][3] Furthermore, GSTP1-1 plays a regulatory role in cell signaling pathways, including the mitogen-activated protein (MAP) kinase pathway, by interacting with key signaling proteins like c-Jun N-terminal kinase 1 (JNK1).[3][4] The dual role of GSTP1-1 in drug metabolism and signal transduction makes it a compelling target for therapeutic intervention in oncology.[3][5] TLK117 (γ-glutamyl-S-(benzyl)cysteinyl-R(–)-phenylglycine) has emerged as a potent and selective inhibitor of GSTP1-1.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Introduction to GSTP1-1 and Its Role in Cancer
The Glutathione S-Transferase (GST) family of enzymes are pivotal in Phase II detoxification, protecting cells from oxidative stress and harmful electrophilic compounds.[3][6] The pi-class GST, GSTP1-1, is of particular interest in oncology due to its frequent overexpression in various tumor types, including breast, lung, ovarian, and colon cancers.[1][7] This overexpression is strongly correlated with resistance to a broad spectrum of anticancer drugs, such as doxorubicin and cisplatin.[1][8][9]
Beyond its detoxification role, GSTP1-1 is a key regulator of cellular signaling.[5][10] Under normal cellular conditions, GSTP1-1 can sequester and inhibit JNK1, a critical kinase in the apoptotic signaling cascade.[4][7] By inhibiting JNK1, the overexpression of GSTP1-1 can confer a survival advantage to cancer cells, further contributing to chemoresistance.[3][4] Consequently, the inhibition of GSTP1-1 presents a dual therapeutic strategy: to directly sensitize cancer cells to chemotherapy by preventing drug detoxification and to promote apoptosis by unleashing the JNK signaling pathway.[1][3]
This compound: A Selective GSTP1-1 Inhibitor
This compound is a glutathione analog designed as a specific and potent inhibitor of GSTP1-1.[2] It exhibits a high binding affinity for the glutathione-binding site (G-site) of GSTP1-1, with a Ki of 0.4 μM.[11] Due to its charged nature, which limits cellular uptake, this compound is often administered as its diethyl ester prodrug, TLK199 (ezatiostat).[2][3] Once inside the cell, TLK199 is rapidly metabolized by intracellular esterases into the active inhibitor, this compound.[2][3]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been characterized against various GST isoforms. The following table summarizes the key quantitative data.
| Compound | Target | Parameter | Value | Reference |
| This compound | GSTP1-1 | Ki | 0.4 μM | [2][11] |
| This compound | GSTA1-1 | Selectivity | >50-fold vs GSTP1-1 | [2] |
| This compound | GSTM1-1 | Selectivity | >50-fold vs GSTP1-1 | [2] |
| This compound | GSTM2-2 | Selectivity | >50-fold vs GSTP1-1 | [2] |
| This compound | Glyoxalase I | Ki | 0.56 μM | [11] |
| TLK199 (Prodrug) | HT29 Cells | IC50 | 22 μM | [2] |
| This compound (Active) | HT29 Cells | IC50 | >200 μM | [2] |
Mechanism of Action
This compound acts as a competitive inhibitor at the G-site of GSTP1-1.[2] The high-resolution crystal structure of the GSTP1-1/TLK117 complex reveals that the phenyl moiety of this compound interacts with a lipophilic region of the enzyme, providing a structural basis for its high affinity and selectivity.[2] By occupying the G-site, this compound prevents the binding of glutathione, thereby inhibiting the detoxification of chemotherapeutic agents.
Furthermore, the binding of this compound to GSTP1-1 disrupts the interaction between GSTP1-1 and JNK1.[2] This dissociation leads to the activation of JNK1, which can then trigger downstream apoptotic signaling pathways, contributing to cancer cell death.[2][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
GSTP1-1 Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of GSTP1-1 by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials:
-
Recombinant human GSTP1-1
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
This compound or other test inhibitors
-
UV/VIS spectrophotometer
Procedure:
-
Prepare a stock solution of GSTP1-1 in potassium phosphate buffer.
-
Prepare stock solutions of GSH and CDNB. The final concentration of GSH is typically 1 mM, and CDNB can range from 0.15 to 1.8 mM.[11][12]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate or cuvette, combine the potassium phosphate buffer, GSTP1-1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).[13][14]
-
Initiate the reaction by adding GSH, followed by CDNB.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (CDNB) and the inhibitor.[11]
Cellular Chemosensitization Assay
This assay evaluates the ability of a GSTP1-1 inhibitor to enhance the cytotoxicity of a chemotherapeutic agent in cancer cells.
Materials:
-
Cancer cell line with known GSTP1-1 expression (e.g., MCF-7, MDA-MB-231).[13]
-
Cell culture medium and supplements.
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin).
-
GSTP1-1 inhibitor (e.g., TLK199).
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent alone, the GSTP1-1 inhibitor alone, and a combination of both.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for the chemotherapeutic agent in the presence and absence of the GSTP1-1 inhibitor. A significant reduction in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates chemosensitization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism and evaluation.
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for evaluating a GSTP1-1 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSTP1-1 with a dual mechanism of action that involves both the direct inhibition of drug detoxification and the activation of pro-apoptotic signaling. Its development as the prodrug TLK199 (ezatiostat) has enabled its evaluation in cellular and clinical settings. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the inhibition of GSTP1-1 as a therapeutic strategy in oncology. Further investigation into the clinical efficacy of GSTP1-1 inhibitors like ezatiostat, alone and in combination with chemotherapy, is warranted.[2]
References
- 1. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Glutathione S‐transferase Pi 1 is a valuable predictor for cancer drug resistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the inhibitory effects of the telomere-targeted compounds on glutathione S-transferase P1 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TLK117 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the cellular signaling pathways affected by TLK117. It is crucial to clarify a common point of confusion: this compound is not an inhibitor of Tousled-like Kinase 1 (TLK1). Instead, this compound is the active metabolite of the drug TLK199 (Ezatiostat) and functions as a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2][3] This guide will elucidate the mechanism of action of this compound through its inhibition of GSTP1-1 and the subsequent modulation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway. Furthermore, to address the potential confusion, a brief overview of the distinct role of Tousled-like Kinase 1 (TLK1) in DNA damage repair and its own set of signaling pathways is provided.
This compound and its Primary Target: GSTP1-1
This compound is a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in cancer cells and implicated in drug resistance.[2][4] this compound is delivered to cells as the prodrug TLK199 (Ezatiostat), a diethyl ester that enhances cellular uptake.[1][2][5] Once inside the cell, esterases convert TLK199 to the active form, this compound, which has two free carboxyl groups.[2][5]
Quantitative Data: Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | Ki (μM) | Selectivity |
| Glutathione S-transferase P1-1 (GSTP1-1) | This compound | 0.4 | >50-fold higher than for GSTA1-1 and GSTM1-1[1][2] |
| Glyoxalase I | This compound | 0.56 | Competitive inhibition[1][3] |
Mechanism of GSTP1-1 Inhibition
This compound is a peptidomimetic of glutathione (GSH) and acts as a competitive inhibitor at the GSH-binding site (G-site) of GSTP1-1.[2] The high-resolution crystal structure of the GSTP1-1/TLK117 complex reveals that the phenyl moiety of this compound stacks against the benzyl moiety and interacts with Phe8 and Trp38 in a lipophilic region of GSTP1-1, explaining its high affinity and selectivity.[2]
Cellular Signaling Pathways Modulated by this compound
The primary mechanism by which this compound influences cellular signaling is through the disruption of GSTP1-1's protein-protein interactions. GSTP1-1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the MAPK cascade that governs cellular responses to stress, apoptosis, and proliferation.[5][6]
The JNK Signaling Pathway
In unstressed cells, GSTP1-1 sequesters JNK in an inactive complex.[2][5] By binding to GSTP1-1, this compound induces a conformational change that leads to the dissociation of the GSTP1-1:JNK complex. This releases JNK, allowing it to become activated through phosphorylation. Activated JNK can then phosphorylate its downstream targets, including the transcription factor c-Jun, leading to the induction of apoptosis or modulation of proliferation.[2][5]
The ASK1 and p38 MAPK Pathways
GST proteins, including those from the mu (μ) and pi (π) classes, also regulate Apoptosis Signal-regulating Kinase 1 (ASK1), another upstream kinase in the MAPK pathway.[5] ASK1 can activate both JNK and p38 MAPK pathways.[5] While the direct effect of this compound on the GSTM1:ASK1 complex is less characterized, the inhibition of GSTP1-1 can indirectly influence the overall cellular stress response and potentially impact ASK1 and p38 signaling. Furthermore, GSTP1-1 has been shown to inhibit TRAF2-induced activation of both JNK and p38.[2]
Experimental Protocols
GSTP1-1 Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound for GSTP1-1.
Methodology:
-
Recombinant human GSTP1-1 is purified.
-
The assay is performed in a 0.1 M sodium phosphate buffer (pH 7.0) at 30°C.
-
The reaction mixture contains varying concentrations of glutathione (GSH) and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
This compound is added at different concentrations (e.g., 0 to 8 μM).
-
The conjugation of GSH and CDNB is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Initial reaction velocities are determined, and the data is fitted to competitive inhibition models to calculate the Ki value.[1]
JNK Activation Assay (Western Blot)
Objective: To assess the activation of JNK in cells treated with this compound.
Methodology:
-
Cancer cell lines with high GSTP1-1 expression (e.g., HT29 human colon adenocarcinoma) are cultured.
-
Cells are treated with TLK199 (the prodrug of this compound) at various concentrations and for different time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The ratio of p-JNK to total JNK is quantified to determine the level of JNK activation.
Distinguishing this compound from Tousled-like Kinase 1 (TLK1) Inhibitors
It is imperative to differentiate this compound from inhibitors targeting Tousled-like Kinase 1 (TLK1). TLK1 is a serine/threonine kinase that plays a critical role in DNA replication, DNA damage response (DDR), and cell cycle checkpoint control.[7][8]
TLK1 Signaling Pathways
TLK1's functions are mediated through the phosphorylation of various substrates involved in DNA repair and cell cycle regulation. Key substrates and interacting partners of TLK1 include:
-
RAD54: TLK1 phosphorylates RAD54, a key factor in homologous recombination repair (HRR) of DNA double-strand breaks.[7]
-
NEK1: TLK1 binds to and phosphorylates NIMA-related kinase 1 (NEK1), which is involved in the DNA damage response.[8]
-
RAD9: TLK1-mediated phosphorylation of Rad9 is involved in the deactivation of the DNA damage checkpoint.[7][8]
Inhibition of TLK1, therefore, represents a distinct therapeutic strategy from the inhibition of GSTP1-1 by this compound. TLK1 inhibitors are being investigated for their potential to sensitize cancer cells to DNA-damaging agents.[7][9]
Conclusion
This compound exerts its effects on cellular signaling not by inhibiting a kinase, but by selectively targeting the enzyme GSTP1-1. This inhibition leads to the disruption of GSTP1-1's protein-protein interactions, most notably with JNK, resulting in the activation of the MAPK signaling pathway and subsequent downstream effects on apoptosis and cell proliferation. Understanding this precise mechanism of action is critical for the rational design of therapeutic strategies utilizing this compound (via its prodrug TLK199) and for avoiding confusion with inhibitors of the functionally distinct Tousled-like Kinase 1. This guide provides the foundational knowledge for researchers and drug development professionals to further explore the therapeutic potential of targeting the GSTP1-1 signaling node.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tousled-like kinase 1: a novel factor with multifaceted role in mCRPC progression and development of therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of TLK117 on Glutathione Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TLK117, a pivotal molecule in the study of glutathione metabolism and cellular signaling. Contrary to its name suggesting a role as a Tousled-like kinase, this compound is the active metabolite of the prodrug TLK199 (Ezatiostat) and functions as a highly selective inhibitor of Glutathione S-transferase Pi 1 (GSTP1-1). Its activity offers a powerful tool for investigating the roles of GSTP1-1 in drug resistance, cell proliferation, and stress signaling pathways.
Mechanism of Action
This compound, also known as TER117, is a peptidomimetic glutathione (GSH) analogue.[1] Its primary mechanism of action is the potent and selective competitive inhibition of the GSTP1-1 enzyme.[2] this compound binds to the glutathione-binding site (G-site) of GSTP1-1 with an affinity greater than that of glutathione itself.[3] This high-affinity binding prevents GSTP1-1 from catalyzing the conjugation of glutathione to various electrophilic substrates, a key step in the detoxification of xenobiotics and endogenous toxins.[1][4]
The molecule's design, γ-L-Glutamyl-S-(benzyl)-L-cysteinyl-R-(-)-phenylglycine, allows it to specifically target the Pi-class of GSTs with over 50-fold greater selectivity compared to GSTA and GSTM classes.[3] In addition to its primary target, this compound has been shown to competitively inhibit glyoxalase I, an enzyme also involved in detoxification pathways.[5]
Due to its charged carboxyl groups, this compound has limited cell permeability.[3] For cellular and in vivo studies, it is administered as the diethyl ester prodrug, TLK199 (Ezatiostat). Cellular esterases hydrolyze TLK199, releasing the active this compound intracellularly, as depicted in the workflow below.[1]
Diagram: Prodrug Activation Workflow
Caption: Intracellular activation of the prodrug TLK199 to the active inhibitor this compound.
Quantitative Inhibition Data
The efficacy of this compound and its prodrug has been quantified across various studies. The key inhibitory constants and cellular potencies are summarized below.
| Compound | Target | Inhibition Constant (Ki) | Cellular Potency (IC50) | Cell Line | Reference |
| This compound (TER117) | GSTP1-1 | 0.4 µM | >200 µM | HT29 Colon Adenocarcinoma | [2][3] |
| This compound (TER117) | Glyoxalase I | 0.56 µM | Not Reported | Not Applicable | [2][5] |
| TLK199 (Ezatiostat) | GSTP1-1 (indirect) | Not Applicable | 22 µM | HT29 Colon Adenocarcinoma | [3] |
| TLK199 (Ezatiostat) | GSTP1-1 (indirect) | Not Applicable | 26-28 µM | SW620, LoVo, Caco2 | [3] |
Impact on Cellular Signaling Pathways
Beyond its direct role in inhibiting detoxification, this compound modulates critical cell signaling pathways by disrupting protein-protein interactions. GSTP1-1 is a known negative regulator of c-Jun N-terminal kinase (JNK), a key component of the MAP kinase pathway involved in stress response, proliferation, and apoptosis.[4][6]
Under normal conditions, GSTP1-1 binds to JNK, sequestering it and preventing its activation.[7][8] The introduction of this compound (via TLK199) competitively disrupts this GSTP1-1/JNK complex.[7][9] This dissociation liberates JNK, allowing its phosphorylation and subsequent activation of the downstream signaling cascade, including the phosphorylation of c-Jun and transcription of AP-1 responsive genes.[10][11] This mechanism provides a link between glutathione metabolism and the regulation of cellular survival and death signals.[1]
Diagram: this compound-Mediated JNK Pathway Activation
Caption: this compound disrupts the GSTP1-JNK complex, leading to JNK pathway activation.
Key Experimental Protocols
The investigation of this compound's effects on glutathione metabolism relies on specific biochemical assays. Below is a detailed methodology for a representative GSTP1-1 activity assay.
4.1 Protocol: Spectrophotometric Assay for GSTP1-1 Inhibition
This protocol is based on the widely used method involving the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[2]
Objective: To determine the inhibitory potency (Ki or IC50) of this compound on purified GSTP1-1 enzyme activity.
Materials:
-
Purified recombinant human GSTP1-1 enzyme
-
This compound inhibitor stock solution (in an appropriate solvent, e.g., DMSO)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Assay Buffer: 0.1 M sodium phosphate, pH 7.0
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm at 30°C
Procedure:
-
Prepare Reagents:
-
Prepare a fresh solution of GSH in Assay Buffer (e.g., 20 mM).
-
Prepare a fresh solution of CDNB in ethanol or DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in Assay Buffer to cover the desired concentration range (e.g., 0 to 10 µM).
-
-
Set up Reaction Mixture:
-
In each well or cuvette, add the following in order:
-
Assay Buffer to bring the final volume to 1 mL (or 200 µL for a 96-well plate).
-
The desired final concentration of GSH (e.g., 2.0 mM).
-
The desired concentration of this compound from the serial dilutions.
-
A fixed amount of GSTP1-1 enzyme.
-
-
-
Pre-incubation:
-
Incubate the mixture for 5-10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding CDNB to a final concentration of 1 mM. Mix quickly and thoroughly.
-
-
Measure Activity:
-
Immediately place the plate or cuvette in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The product of the GSH-CDNB conjugation, S-(2,4-dinitrophenyl)glutathione, has a strong absorbance at this wavelength.
-
The rate of reaction (initial velocity) is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
For Ki determination, repeat the experiment at different fixed concentrations of GSH and perform a competitive inhibition analysis (e.g., Dixon or Lineweaver-Burk plot).[2]
-
Conclusion and Implications for Drug Development
This compound is a critical research tool that has significantly advanced the understanding of GSTP1-1's role beyond detoxification. By inhibiting GSTP1-1, this compound not only blocks a key pathway for drug resistance in cancer cells but also actively modulates stress-activated signaling cascades like the JNK pathway.[4][10] This dual functionality makes the GSTP1-1 enzyme an attractive target for therapeutic intervention. The development of prodrugs like TLK199 (Ezatiostat) demonstrates a viable strategy for targeting intracellular glutathione metabolism, with potential applications in oncology and fibrotic diseases.[9][12] Further investigation into the downstream metabolic consequences of GSTP1-1 inhibition and the broader effects on cellular redox homeostasis will continue to be a valuable area of research for drug development professionals.
References
- 1. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms Unveiled: The Role of Glutathione S-Transferase in Cancer Therapy Failures - PharmaFeatures [pharmafeatures.com]
- 5. The human glutathione transferase P1-1 specific inhibitor TER 117 designed for overcoming cytostatic-drug resistance is also a strong inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione S-Transferases in Cancer | MDPI [mdpi.com]
- 10. Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on TLK117 in Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on TLK117 as a potential therapeutic agent for fibrotic diseases. The document synthesizes findings from preclinical studies, focusing on the compound's mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate its anti-fibrotic effects.
Introduction to this compound and its Therapeutic Rationale in Fibrosis
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and organ dysfunction.[1][2] It is the common endpoint of many chronic inflammatory and injurious processes affecting organs such as the lungs, liver, and kidneys.[2][3] Key cellular and signaling pathways involved in fibrosis include the activation of myofibroblasts, which are the primary producers of ECM, and the persistent activity of pro-fibrotic cytokines like Transforming Growth Factor-β (TGF-β).[4][5]
This compound is the active metabolite of the pro-drug TLK199, a compound that has completed Phase II clinical trials for myelodysplastic syndrome.[6] It is a glutathione (GSH) analog that functions as an inhibitor of Glutathione S-transferase Pi (GSTP).[6] GSTP is an enzyme highly expressed in epithelial cells and has been implicated in the pathogenesis of fibrotic diseases, in part through its role in protein S-glutathionylation (PSSG), a post-translational modification that can alter protein function.[6][7] Preliminary studies have investigated this compound's potential to modulate fibrotic processes, particularly in the context of lung fibrosis.[6][8]
Mechanism of Action of this compound in Fibrosis
The anti-fibrotic activity of this compound is primarily attributed to its inhibition of GSTP. This inhibition sets off a cascade of downstream molecular events that collectively counter the fibrotic process.
Modulation of JNK Signaling and Apoptosis
In unstressed cells, GSTP can sequester c-Jun N-terminal kinase (JNK), maintaining it in an inactive state.[8] The development of this compound was prompted by the discovery that GSTP inhibition can disrupt this interaction, leading to the activation of JNK signaling.[6] The JNK pathway is a crucial mediator in lung inflammation and remodeling and has been shown to play a role in the development of pulmonary fibrosis.[6]
Furthermore, GSTP inhibition by this compound has been shown to affect apoptosis pathways. Fas, a pro-apoptotic receptor, is a key mediator in the pathogenesis of fibrosis, where its activation can lead to the apoptosis of epithelial cells, a critical event that drives fibrotic remodeling.[6][7] this compound attenuates the S-glutathionylation of Fas (FAS-SSG), a process linked to apoptosis and disease pathogenesis.[6] By reducing FAS-SSG and total PSSG, this compound can mitigate epithelial cell apoptosis, thereby interrupting a key driver of fibrosis.[6]
References
- 1. Fibrotic Disease: from Signaling Pathways and Biomarkers to Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrosis: Types, Effects, Markers, Mechanisms for Disease Progression, and Its Relation with Oxidative Stress, Immunity, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Fibrogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gasotransmitters: Potential Therapeutic Molecules of Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of lung fibrosis in mice with a clinically relevant inhibitor of glutathione-S-transferase π - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
TLK117: A Novel Therapeutic Agent Targeting Glutathione S-Transferase P1-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TLK117, the active metabolite of the pro-drug ezatiostat (formerly TLK199), is a potent and selective inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1). GSTP1-1 is a key enzyme in cellular detoxification pathways and is frequently overexpressed in tumor cells, contributing to multidrug resistance. Furthermore, GSTP1-1 plays a significant regulatory role in cellular stress-response signaling, notably through its interaction with c-Jun N-terminal kinase (JNK). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical findings, and key experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione (GSH). The pi-class GST, GSTP1-1, is of particular interest in oncology as its overexpression has been correlated with resistance to various chemotherapeutic agents. Beyond its catalytic function, GSTP1-1 also acts as a negative regulator of the JNK signaling pathway, a key cascade involved in apoptosis and cell proliferation.
This compound emerges as a promising therapeutic agent due to its high affinity and selectivity for GSTP1-1. By inhibiting GSTP1-1, this compound can potentially reverse chemotherapy resistance and modulate stress-induced signaling pathways to favor apoptosis in cancer cells. This document outlines the core scientific and clinical data supporting the therapeutic potential of this compound.
Mechanism of Action
This compound is a peptidomimetic glutathione analog that acts as a competitive inhibitor of GSTP1-1 with respect to the glutathione binding site (G-site). Its high selectivity for GSTP1-1 over other GST isoforms, such as GSTA1-1 and GSTM1-1, is attributed to specific interactions within the G-site of the enzyme, as revealed by X-ray crystallography.[1]
In addition to its primary target, this compound has been shown to be a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of cytotoxic alpha-ketoaldehydes like methylglyoxal.[2][3] This dual inhibitory activity may contribute to its overall anticancer effects.
A critical aspect of this compound's mechanism of action is the disruption of the GSTP1-1:JNK complex. In unstressed cells, GSTP1-1 sequesters JNK, inhibiting its pro-apoptotic signaling. By binding to GSTP1-1, this compound induces a conformational change that leads to the release and subsequent activation of JNK, triggering downstream apoptotic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and efficacy of this compound and its prodrug, ezatiostat.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | IC50 | Notes |
| Glutathione S-Transferase P1-1 (GSTP1-1) | This compound | 0.4 µM[1][2] | - | Competitive inhibitor with respect to glutathione. Over 50-fold selectivity compared to GSTA and GSTM classes.[1][2] |
| Glyoxalase I | This compound | 0.56 µM[2][3] | - | Competitive inhibitor. |
| HT29 Human Colon Adenocarcinoma Cells | TLK199 (Ezatiostat) | - | 22 µM[1] | This compound itself has poor cellular uptake (IC50 > 200 µM).[1] |
Table 2: Clinical Efficacy of Ezatiostat in Myelodysplastic Syndrome (MDS)
| Clinical Trial Phase | Patient Population | Dosing Regimen | Hematologic Improvement (HI) Rate | Key Findings |
| Phase 1[2] | Low to Intermediate-2 Risk MDS (n=45) | 200 to 6000 mg/day (oral tablets) for 7 days of a 21-day cycle | 17 HI responses observed across all dose levels. | No dose-limiting toxicities were observed. Responses were seen in all lineages. |
| Phase 1/2a[1] | MDS (n=54) | 50 to 600 mg/m² (IV liposomal) for 3-5 days of a 14 or 21-day cycle | HI-Erythroid: 24%, HI-Neutrophil: 42%, HI-Platelet: 50% | Generally well-tolerated with manageable infusion-related reactions. |
| Phase 2[4] | Low to Intermediate-1 Risk MDS (n=73) | Extended oral dosing schedules | Overall HI-Erythroid rate: 22% | Clinically significant reductions in red blood cell transfusions were observed. |
Signaling Pathways and Experimental Workflows
This compound-Mediated JNK Pathway Activation
The following diagram illustrates the proposed mechanism by which this compound activates the JNK signaling pathway.
Preclinical Evaluation Workflow for this compound
This diagram outlines a typical workflow for the preclinical assessment of this compound's therapeutic potential.
Detailed Experimental Protocols
GSTP1-1 Inhibition Assay
This protocol is adapted from established methods for determining GSTP1-1 activity using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[5][6]
Materials:
-
Recombinant human GSTP1-1 enzyme
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 50 mM in buffer)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 50 mM in ethanol)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, a fixed concentration of GSH (e.g., final concentration of 1 mM), and varying concentrations of this compound. Include a control with no inhibitor.
-
Enzyme Addition: Add a standardized amount of GSTP1-1 enzyme to each well to initiate the pre-incubation. The final enzyme concentration should be chosen to provide a linear reaction rate over the measurement period.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding CDNB solution to each well (e.g., final concentration of 1 mM).
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Glyoxalase I Inhibition Assay
This protocol is based on the spectrophotometric measurement of S-D-lactoylglutathione formation.[1][7][8]
Materials:
-
Recombinant human glyoxalase I enzyme
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Reduced glutathione (GSH) solution
-
Methylglyoxal (MG) solution
-
This compound stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Substrate Preparation: Prepare the hemithioacetal substrate by pre-incubating GSH and MG in the assay buffer for approximately 15-30 minutes at room temperature.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the pre-formed hemithioacetal substrate, and varying concentrations of this compound. Include a control without the inhibitor.
-
Reaction Initiation: Add a standardized amount of glyoxalase I enzyme to each well to start the reaction.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 and Ki values for this compound as described for the GSTP1-1 assay.
Conclusion
This compound represents a targeted therapeutic agent with a well-defined mechanism of action against GSTP1-1. Its ability to inhibit a key drug resistance enzyme and simultaneously activate a pro-apoptotic signaling pathway makes it an attractive candidate for further development, particularly in the context of combination therapies for various cancers. The preclinical and clinical data for its prodrug, ezatiostat, in myelodysplastic syndrome have been encouraging. Further investigation into its efficacy in solid tumors and its synergistic potential with existing chemotherapeutic agents is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and related compounds as novel cancer therapeutics.
References
- 1. Novel glyoxalase-I inhibitors possessing a “zinc-binding feature” as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Tryptanthrin targets GSTP1 to induce senescence and increases the susceptibility to apoptosis by senolytics in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyoxalase I Assay as a Possible Tool for Evaluation of Biological Activity of Antioxidant-Rich Plant Extracts [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
TLK117 In Vitro Assay for GSTP1-1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing an in vitro assay to determine the inhibitory activity of TLK117 against Glutathione S-transferase Pi 1 (GSTP1-1). This compound is a selective and potent inhibitor of GSTP1-1, an enzyme frequently overexpressed in cancer cells and implicated in drug resistance.[1][2][3] The protocols detailed herein are based on a well-established colorimetric method that monitors the enzymatic conjugation of glutathione (GSH) to a substrate, allowing for the quantification of GSTP1-1 activity and its inhibition. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and relevant signaling pathways to aid in comprehension.
Introduction to GSTP1-1 and this compound
Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in protecting cells from oxidative stress and xenobiotics by catalyzing the conjugation of reduced glutathione to various electrophilic compounds.[4][5][6][7] The Pi class isoenzyme, GSTP1-1, is of particular interest in oncology as its overexpression is associated with carcinogenesis and the development of resistance to chemotherapeutic agents.[8][9]
This compound (γ-glutamyl-S-(benzyl)cysteinyl-R(–)-phenylglycine) is a specific inhibitor of GSTP1-1 with a high binding affinity.[1] It acts as a competitive inhibitor with respect to glutathione.[10][11] this compound is the active metabolite of the pro-drug TLK199 (ezatiostat), which is designed for better cellular uptake.[1][10] Understanding the inhibitory potential of this compound on GSTP1-1 is crucial for the development of novel cancer therapeutics aimed at overcoming drug resistance.
Principle of the Assay
The in vitro assay for GSTP1-1 inhibition relies on a spectrophotometric measurement of the enzyme's catalytic activity. The most common method utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[4][5][8] GSTP1-1 catalyzes the conjugation of the thiol group of glutathione (GSH) to CDNB. This reaction forms a product, S-(2,4-dinitrophenyl)glutathione (GS-DNB), which absorbs light at 340 nm.[5][8] The rate of increase in absorbance at this wavelength is directly proportional to the GSTP1-1 activity.[5] By measuring this rate in the presence and absence of this compound, the inhibitory potency of the compound can be determined.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and related compounds in the context of GSTP1-1 inhibition.
Table 1: Inhibitory Potency of this compound against GSTP1-1
| Compound | Parameter | Value | Notes |
| This compound | Kᵢ (for GSTP1-1) | 0.4 µM | Competitive inhibitor with respect to glutathione.[1][10] |
| This compound | IC₅₀ (in HT29 cells) | >200 µM | Poor cellular uptake of this compound.[1] |
| TLK199 (pro-drug) | IC₅₀ (in HT29 cells) | 22 µM | Diethyl ester form of this compound with improved cell permeability.[1] |
Table 2: Substrate Information for GSTP1-1 Assay
| Substrate | Molar Extinction Coefficient (ε) | Wavelength for Detection |
| 1-chloro-2,4-dinitrobenzene (CDNB) | 9.6 mM⁻¹cm⁻¹ | 340 nm[4] |
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory effect of this compound on purified recombinant human GSTP1-1.
Materials and Reagents
-
Recombinant Human GSTP1-1 (ensure high purity)
-
This compound
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium Phosphate Buffer (0.1 M, pH 6.5)
-
Dimethyl Sulfoxide (DMSO)
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.5.
-
GSH Stock Solution (100 mM): Dissolve the appropriate amount of GSH in the assay buffer. Prepare fresh daily.
-
CDNB Stock Solution (100 mM): Dissolve CDNB in ethanol or DMSO.
-
GSTP1-1 Working Solution: Dilute the recombinant GSTP1-1 in assay buffer to the desired concentration (e.g., 0.1-0.5 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for the IC₅₀ determination (e.g., from 0.01 µM to 100 µM).
Assay Procedure (96-well plate format)
-
Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
GSTP1-1 working solution
-
This compound working solution (or DMSO for control wells)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 25°C for 10-20 minutes to allow the inhibitor to interact with the enzyme.[12][13]
-
Reaction Initiation: To each well, add the substrate mixture containing GSH and CDNB to initiate the reaction. The final concentrations in the reaction well should be optimized, but typical ranges are:
-
GSH: 1-2 mM[12]
-
CDNB: 1 mM
-
-
Kinetic Measurement: Immediately after adding the substrates, place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every minute for 5-10 minutes at 25°C.[5]
-
Controls:
-
No-enzyme control: Contains all reagents except GSTP1-1 to measure the non-enzymatic reaction.
-
No-inhibitor control (Vehicle control): Contains all reagents, including the enzyme and the same concentration of DMSO used for the this compound dilutions.
-
Data Analysis
-
Calculate the rate of reaction (ΔA₃₄₀/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for the non-enzymatic reaction by subtracting the rate of the no-enzyme control from all other rates.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro GSTP1-1 inhibition assay.
GSTP1-1 Signaling Pathway Interactions
Caption: Simplified diagram of GSTP1-1 protein-protein interactions.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound as a GSTP1-1 inhibitor. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, contributing to the broader understanding of GSTP1-1's role in disease and the development of targeted therapies. The experimental parameters can be further optimized to suit specific laboratory conditions and research questions.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. alpco.com [alpco.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The human glutathione transferase P1-1 specific inhibitor TER 117 designed for overcoming cytostatic-drug resistance is also a strong inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
Application Notes and Protocols for TLK117 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing TLK117, a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), in various cell culture experiments. As this compound exhibits poor cell permeability, these protocols utilize its prodrug, TLK199 (Ezatiostat), which readily enters cells and is intracellularly converted to the active this compound by cellular esterases.[1][2]
Mechanism of Action
This compound is the active metabolite of the prodrug TLK199.[1] It functions as a selective inhibitor of GSTP1-1, a key enzyme in cellular detoxification and stress response pathways.[1] GSTP1-1 can sequester and inhibit c-Jun N-terminal kinase (JNK), a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates apoptosis and cell proliferation. By inhibiting GSTP1-1, this compound disrupts the GSTP1-1/JNK complex, leading to the activation of JNK and subsequent downstream signaling events that can induce apoptosis in cancer cells.[3] Furthermore, inhibition of GSTP1-1 can sensitize cancer cells to conventional chemotherapeutic agents.
Data Presentation
Table 1: In Vitro Efficacy of TLK199 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Human Colon Adenocarcinoma | 22 | [4] |
| SW620 | Human Colon Adenocarcinoma | 26-28 | [1] |
| LoVo | Human Colon Adenocarcinoma | 26-28 | [1] |
| Caco2 | Human Colon Adenocarcinoma | 26-28 | [1] |
Table 2: Potentiation of Chemotherapeutic Agents by TLK199
| Cell Line | Chemotherapeutic Agent | TLK199 Concentration (µM) | Fold Potentiation | Reference |
| HT29 | Chlorambucil | 12.5 or 25 | Up to 2.5 | [1] |
| HT4-1 (HT29 subclone) | Chlorambucil | 12.5 or 25 | Up to 2.5 | [1] |
| SKOV3 | Chlorambucil | 12.5 or 25 | Up to 2.5 | [1] |
| SK VLB | Chlorambucil | 12.5 or 25 | Up to 2.5 | [1] |
| HT29 | Doxorubicin | 12.5 or 25 | Up to 2.5 | [1] |
| HT4-1 (HT29 subclone) | Doxorubicin | 12.5 or 25 | Up to 2.5 | [1] |
| SKOV3 | Doxorubicin | 12.5 or 25 | Up to 2.5 | [1] |
| SK VLB | Doxorubicin | 12.5 or 25 | Up to 2.5 | [1] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of TLK199 on cell proliferation and cytotoxicity.
Materials:
-
TLK199 (Ezatiostat)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of TLK199 in complete medium. Remove the medium from the wells and add 100 µL of the TLK199 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with TLK199.
Materials:
-
TLK199 (Ezatiostat)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of TLK199 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
-
Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of TLK199 on cell cycle progression.
Materials:
-
TLK199 (Ezatiostat)
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TLK199 for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of JNK Activation
This protocol detects the activation of the JNK signaling pathway by measuring the phosphorylation of JNK.
Materials:
-
TLK199 (Ezatiostat)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with TLK199 for the desired time points.
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against total JNK for normalization. Quantify the band intensities to determine the relative level of JNK phosphorylation.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Cancer Cells by Glutathione Transferase Inhibitor Mediated Hydrophobic Tagging Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cellular Uptake of TLK117
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLK117 is a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in drug resistance and the regulation of cellular stress pathways. However, this compound possesses two free carboxyl groups, which results in a charge that impedes its direct cellular uptake. To overcome this limitation, a diethyl ester prodrug form, TLK199 (also known as Ezatiostat), was developed. TLK199 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, this compound. Understanding the efficiency of this cellular uptake and conversion is critical for evaluating the therapeutic potential of TLK199 and its active metabolite.
This document provides a detailed protocol for assessing the cellular uptake of this compound via its prodrug TLK199 in a relevant cancer cell line, such as the HT29 human colon adenocarcinoma cell line, which is known to express high levels of GSTP1-1.
Data Presentation
The following table summarizes representative quantitative data for the cellular uptake and activity of this compound and its prodrug TLK199.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | HT29 | IC50 | >200 µM | [1] |
| TLK199 | HT29 | IC50 | 22 µM | [1] |
| TLK199 | SW620, LoVo, Caco2 | IC50 | 26–28 µM | [1] |
Signaling Pathway
This compound exerts its effect by inhibiting GSTP1-1, which plays a crucial role in the c-Jun N-terminal kinase (JNK) signaling pathway. In an unstressed state, GSTP1-1 binds to JNK, keeping it in an inactive state. Inhibition of GSTP1-1 by this compound disrupts this interaction, leading to the activation of JNK and downstream signaling cascades that can induce apoptosis.
Caption: this compound Signaling Pathway.
Experimental Protocols
This section outlines the detailed methodology for quantifying the intracellular concentrations of TLK199 and its active metabolite, this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective
To determine the time-dependent intracellular accumulation of TLK199 and its conversion to this compound in a selected cancer cell line.
Materials
-
Cell Line: HT29 human colon adenocarcinoma cells (or other relevant cell line)
-
Reagents:
-
TLK199 (Ezatiostat)
-
This compound
-
TLK236 (monoethyl ester metabolite, if available as a standard)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)
-
BCA Protein Assay Kit
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Experimental Workflow
Caption: Experimental Workflow for this compound Cellular Uptake.
Procedure
-
Cell Culture and Seeding:
-
Culture HT29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Compound Treatment:
-
Prepare stock solutions of TLK199 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare working solutions of TLK199 in a cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM).
-
Remove the culture medium from the cells and replace it with the medium containing TLK199. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
-
Cell Harvesting and Sample Preparation:
-
At each time point, aspirate the drug-containing medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove any extracellular compound.
-
Add trypsin-EDTA to detach the cells.
-
Resuspend the cells in a complete medium and transfer to a microcentrifuge tube.
-
Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Take an aliquot for cell counting (e.g., using a hemocytometer).
-
Centrifuge the remaining cell suspension and discard the supernatant.
-
To the cell pellet, add a known volume of ice-cold extraction solution (e.g., 80% acetonitrile in water containing the internal standard) to lyse the cells and precipitate proteins.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
An aliquot of the cell lysate can be used to determine the total protein concentration using a BCA assay for normalization purposes.
-
-
LC-MS/MS Analysis:
-
Prepare a standard curve of TLK199, this compound, and TLK236 (if available) in the same extraction solution used for the cell lysates.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify TLK199, this compound, and the internal standard.
-
Calculate the intracellular concentrations of TLK199 and this compound based on the standard curve.
-
Normalize the concentrations to the cell number or total protein content to allow for comparison across different samples. The results can be expressed as pmol/10^6 cells or pmol/mg protein.
-
Conclusion
This protocol provides a robust framework for quantifying the cellular uptake of the prodrug TLK199 and its conversion to the active GSTP1-1 inhibitor, this compound. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for accurate determination of intracellular drug concentrations. The data generated from these experiments are essential for understanding the pharmacokinetic and pharmacodynamic properties of TLK199 and for the rational design of future preclinical and clinical studies.
References
Application Note: TLK117 in High-Throughput Screening for GSTP1-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLK117, the active metabolite of the prodrug Ezatiostat (TLK199), is a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1)[1][2][3][4][5][6]. GSTP1-1 is a key enzyme in cellular detoxification pathways and is frequently overexpressed in cancer cells, contributing to multidrug resistance[2][3][7]. This compound's ability to inhibit GSTP1-1 makes it a valuable tool for studying the role of this enzyme in disease and a promising candidate for therapeutic development. This application note provides a detailed overview of this compound, its mechanism of action, and protocols for its use in high-throughput screening (HTS) assays designed to identify and characterize GSTP1-1 inhibitors.
Mechanism of Action and Signaling Pathway
This compound is a peptidomimetic compound that acts as a competitive inhibitor of GSTP1-1 with respect to glutathione (GSH)[1][2]. By binding to the G-site of GSTP1-1, this compound prevents the conjugation of GSH to various electrophilic substrates, thereby disrupting the detoxification function of the enzyme[2].
Beyond its role in detoxification, GSTP1-1 is also a key regulator of the mitogen-activated protein (MAP) kinase signaling pathway[3]. In unstressed cells, GSTP1-1 binds to and sequesters c-Jun N-terminal kinase 1 (JNK1), a critical component of the stress-activated protein kinase (SAPK) pathway, keeping it in an inactive state[2][3][4]. Inhibition of GSTP1-1 by this compound disrupts this interaction, leading to the release and activation of JNK1. Activated JNK1 can then phosphorylate downstream targets, such as c-Jun, triggering signaling cascades that influence cellular processes including proliferation, apoptosis, and differentiation[2][3].
Signaling Pathway Diagram
Caption: this compound-mediated inhibition of GSTP1-1 leads to JNK1 activation.
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified and is summarized in the table below.
| Compound | Target | Parameter | Value (µM) | Reference |
| This compound | GSTP1-1 | Kᵢ | 0.4 | [1][2][5][6] |
| This compound | Glyoxalase I | Kᵢ | 0.56 | [1][5] |
High-Throughput Screening Protocol
This section provides a detailed protocol for a high-throughput screening assay to identify inhibitors of GSTP1-1, using this compound as a reference control. The assay is based on the spectrophotometric measurement of the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione, catalyzed by GSTP1-1.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for GSTP1-1 inhibitors.
Materials and Reagents
-
Enzyme: Recombinant Human GSTP1-1
-
Substrates:
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
-
Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Control Inhibitor: this compound
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Assay Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation:
-
Acoustic liquid handler or pin tool for compound dispensing
-
Microplate dispenser for reagent addition
-
Microplate reader capable of measuring absorbance at 340 nm
-
Incubator set to 30°C
-
Experimental Protocol
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the test compounds and this compound in DMSO to create a concentration gradient.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound concentration, this compound (positive control), and DMSO (negative control) to the wells of a 384-well assay plate.
-
-
Reagent Preparation:
-
Enzyme Solution: Dilute recombinant human GSTP1-1 in 0.1 M sodium phosphate buffer (pH 7.0) to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Mix: Prepare a 2X working solution of GSH and CDNB in 0.1 M sodium phosphate buffer (pH 7.0). Final concentrations in the assay are typically in the range of 1-2 mM for CDNB and 1-5 mM for GSH.
-
-
Assay Procedure:
-
Enzyme Addition: Add 10 µL of the diluted GSTP1-1 enzyme solution to each well of the assay plate containing the pre-dispensed compounds.
-
Pre-incubation: Centrifuge the plates briefly to mix and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the 2X substrate mix (GSH and CDNB) to all wells to start the enzymatic reaction. The final assay volume will be 20 µL.
-
Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains within the linear range.
-
Absorbance Reading: Measure the absorbance of each well at 340 nm using a microplate reader. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank))
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_DMSO: Average absorbance of the negative control wells (DMSO).
-
Abs_blank: Absorbance of wells without enzyme (background).
-
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
-
Assay Quality Control:
-
Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS. Z' = 1 - (3 * (SD_DMSO + SD_this compound)) / |Mean_DMSO - Mean_this compound|
-
SD_DMSO and Mean_DMSO: Standard deviation and mean of the negative control.
-
SD_this compound and Mean_this compound: Standard deviation and mean of the positive control.
-
-
Conclusion
This compound is a critical research tool for investigating the multifaceted roles of GSTP1-1 in cellular signaling and drug resistance. The provided protocols offer a robust framework for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at discovering novel and potent inhibitors of GSTP1-1. Such efforts are pivotal for the development of new therapeutic strategies for cancer and other diseases where GSTP1-1 is implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of GSTP1-1 Expression Following TLK117 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase P1-1 (GSTP1-1) is a crucial enzyme in cellular detoxification, catalyzing the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds.[1][2][3] Beyond its detoxification role, GSTP1-1 is a key regulator in cellular signaling pathways, notably through its interaction with c-Jun N-terminal kinase (JNK), a critical component of the stress-activated protein kinase pathway.[4][5] By sequestering JNK, GSTP1-1 can negatively regulate stress-induced apoptosis.[4][6]
TLK117 is a potent and selective inhibitor of GSTP1-1.[7][8] It is the active metabolite of the prodrug TLK199 (ezatiostat), which exhibits enhanced cellular uptake.[6][9] Inhibition of GSTP1-1 by this compound can disrupt the GSTP1-1/JNK complex, leading to the activation of JNK and downstream signaling events.[5][9] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the expression of GSTP1-1 in cultured cells following treatment with this compound.
Signaling Pathway and Drug Action
The following diagram illustrates the interaction between GSTP1-1 and the JNK signaling pathway, and the inhibitory effect of this compound. Under normal conditions, dimeric GSTP1-1 binds to JNK, keeping it in an inactive state. Cellular stress or the introduction of a GSTP1-1 inhibitor like this compound can disrupt this complex, freeing JNK to become phosphorylated (activated), which in turn activates downstream transcription factors like c-Jun, leading to changes in gene expression and cellular responses such as apoptosis or proliferation.
Experimental Workflow
A systematic approach is essential for obtaining reliable and reproducible results. The workflow for analyzing GSTP1-1 expression after this compound treatment involves several key stages, from cell culture to data analysis.
Quantitative Data Summary
The following table presents example data from a hypothetical experiment analyzing GSTP1-1 expression in a cancer cell line (e.g., MCF-7) treated with varying concentrations of this compound for 24 hours. Densitometry analysis was performed on the Western blot bands, and the results were normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Concentration (µM) | Mean Normalized GSTP1-1 Expression (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 0.08 | 1.0 |
| This compound Low Dose | 1 | 0.95 | 0.12 | 0.95 |
| This compound Mid Dose | 10 | 0.88 | 0.09 | 0.88 |
| This compound High Dose | 50 | 0.75 | 0.15 | 0.75 |
Note: This table contains representative data. Actual results may vary depending on the cell line, experimental conditions, and the specific biological question. While this compound is a direct inhibitor of GSTP1-1 activity, long-term inhibition may lead to feedback mechanisms affecting protein expression.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cancer cell line (e.g., MCF-7, A549, or another line with known GSTP1-1 expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO. Store aliquots at -80°C.[7] Note: For improved cell permeability, using the diethyl ester prodrug TLK199 is recommended, as it is efficiently converted to this compound intracellularly.[6][9]
-
Treatment: Prepare fresh dilutions of this compound (or TLK199) in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50 µM).
-
Medium Exchange: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction
-
Cell Washing: After incubation, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[11][12]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10][12]
-
Incubation and Agitation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[10]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[10][12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[13] This is crucial for loading equal amounts of protein for each sample.
Protocol 3: Western Blot Analysis for GSTP1-1
-
Sample Preparation: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. For each sample, prepare an equal amount of total protein (e.g., 20-30 µg).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.[14][15]
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Discard the blocking solution and incubate the membrane with a primary antibody specific for GSTP1-1 (e.g., rabbit anti-GSTP1 polyclonal antibody) diluted in blocking buffer. The dilution factor should be determined based on the antibody datasheet (typically 1:1000). Incubate overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[15][16]
-
Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GSTP1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Regulation of epigenetic traits of the glutathione S-transferase P1 gene: from detoxification toward cancer prevention and diagnosis [frontiersin.org]
- 4. Regulatory functions of glutathione S-transferase P1-1 unrelated to detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 11. Protein extraction and western blot (mouse tissues) [protocols.io]
- 12. bio-rad.com [bio-rad.com]
- 13. goldbio.com [goldbio.com]
- 14. cube-biotech.com [cube-biotech.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. elabscience.com [elabscience.com]
Application Notes and Protocols for Studying Chemoresistance in Ovarian Cancer Using Canfosfamide (TLK286)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of ovarian cancer. A key mechanism contributing to this resistance is the overexpression of detoxifying enzymes, such as Glutathione S-transferase P1-1 (GSTP1-1), in tumor cells. Canfosfamide (formerly known as TLK286 or Telcyta) is a novel glutathione analog prodrug designed to be activated by GSTP1-1.[1][2][3][4] This targeted activation within cancer cells releases a potent cytotoxic agent, offering a potential strategy to overcome chemoresistance.[1][2][3] These application notes provide a comprehensive overview of the mechanism of action of canfosfamide, summarize key clinical trial data, and offer detailed protocols for in vitro and in vivo studies to investigate its efficacy and mechanism in the context of ovarian cancer chemoresistance.
Mechanism of Action
Canfosfamide is administered in an inactive form and is selectively activated in cells with high levels of GSTP1-1, an enzyme frequently overexpressed in ovarian tumors and associated with a poor prognosis and resistance to conventional chemotherapy.[1][4] The activation process involves the cleavage of canfosfamide by GSTP1-1 into two active components: a glutathione analog and a cytotoxic fragment.[1][2] The cytotoxic component is an alkylating agent that can form covalent bonds with essential cellular macromolecules such as DNA, RNA, and proteins, ultimately leading to apoptosis.[1][3] The glutathione analog fragment may also competitively inhibit GSTP1-1, potentially reducing its ability to detoxify other co-administered chemotherapeutic agents.[1] Furthermore, preclinical studies have suggested that canfosfamide's cytotoxicity may also involve the inhibition of the DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA damage repair.[5]
Signaling Pathway of Canfosfamide-Induced Apoptosis
Preclinical studies have indicated that exposure of cancer cells to canfosfamide induces apoptosis through the activation of a stress response pathway. This involves the sequential activation of Mitogen-activated protein kinase kinase 4 (MEK4), c-Jun N-terminal kinase (JNK), and subsequently, caspase-3, a key executioner caspase in the apoptotic cascade.[6]
Data Presentation: Summary of Clinical Trial Data for Canfosfamide in Ovarian Cancer
The clinical development of canfosfamide in ovarian cancer has yielded mixed results, highlighting the complexities of targeting chemoresistance. While early-phase trials showed promise, later-phase studies were disappointing.
Table 1: Phase II Clinical Trial of Single-Agent Canfosfamide in Platinum- and Paclitaxel-Refractory/Resistant Ovarian Cancer
| Parameter | Result | Citation |
| Number of Patients | 36 (34 evaluable) | [7] |
| Treatment Regimen | 1000 mg/m² IV every 3 weeks | [7] |
| Objective Response Rate | 15% | [7][8] |
| - Complete Response (CR) | 3% (1 patient, >3 years) | [7] |
| - Partial Response (PR) | 12% (4 patients) | [7] |
| Disease Stabilization Rate | 50% | [7][8] |
| Median Survival | 423 days (>56 weeks) | [7][8] |
| 1-Year Survival | 60% | [7] |
| 18-Month Survival | 40% | [7] |
Table 2: Phase I/IIa Clinical Trial of Canfosfamide in Combination with Carboplatin in Platinum-Refractory/Resistant Ovarian Cancer
| Parameter | Result | Citation |
| Number of Patients | 8 | [9] |
| Treatment Regimen | Canfosfamide (500, 750, or 960 mg/m²) + Carboplatin (AUC 5) every 4 weeks | [9] |
| Objective Response Rate (ORR) | 63% | [9] |
| - Complete Response (CR) | 13% (1 patient) | [9] |
| - Partial Response (PR) | 50% (4 patients) | [9] |
| Disease Stabilization Rate | 100% | [9] |
Table 3: Phase I/IIa Clinical Trial of Canfosfamide in Combination with Pegylated Liposomal Doxorubicin (PLD) in Platinum-Refractory/Resistant Ovarian Cancer
| Parameter | Result | Citation |
| Number of Patients | 17 | [10] |
| Treatment Regimen | Canfosfamide (500, 750, or 960 mg/m²) + PLD (40 or 50 mg/m²) every 4 weeks | [10] |
| Objective Response Rate (ORR) at 960/50 mg/m² | 33% (2 Partial Responses) | [10] |
| Disease Stabilization Rate at 960/50 mg/m² | 67% | [10] |
Table 4: Phase III Clinical Trials of Canfosfamide in Platinum-Resistant Ovarian Cancer
| Trial | Comparison | Primary Endpoint | Result | Citation |
| ASSIST-1 | Canfosfamide + Carboplatin vs. Pegylated Liposomal Doxorubicin (PLD) | Objective Response Rate & Progression-Free Survival (PFS) | Failed to meet primary and secondary endpoints of superiority. PFS was 3.5 months in both arms. | [11] |
| ASSIST-3 | Canfosfamide vs. PLD or Topotecan (Third-line therapy) | Progression-Free Survival (PFS) & Overall Survival (OS) | Significantly inferior PFS and OS for the canfosfamide arm. Median PFS: 2.3 vs. 4.4 months (p<0.0001). Median OS: 8.5 vs. 13.6 months (p<0.0001). | [12][13] |
| NCT00350948 | Canfosfamide + PLD vs. PLD alone | Progression-Free Survival (PFS) | Overall median PFS showed a non-significant positive trend (5.6 vs. 3.7 months). In a subgroup of platinum-refractory/primary resistant patients, median PFS was significantly longer for the combination (5.6 vs. 2.9 months, p=0.0425). | [14] |
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to study the effects of canfosfamide on chemoresistant ovarian cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of canfosfamide on ovarian cancer cell lines with varying levels of chemoresistance.
Materials:
-
Ovarian cancer cell lines (e.g., A2780 - cisplatin-sensitive, A2780CP - cisplatin-resistant, OVCAR-3 - chemoresistant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Canfosfamide (TLK286)
-
Cisplatin (as a control for chemoresistance)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of canfosfamide and cisplatin in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the drugs. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each drug in each cell line.
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathway Markers
This protocol is to assess the effect of canfosfamide on key proteins involved in apoptosis and the JNK signaling pathway.
Materials:
-
Ovarian cancer cells
-
Canfosfamide (TLK286)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-JNK, anti-JNK, anti-GSTP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with canfosfamide at a predetermined effective concentration (e.g., IC₅₀) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control.
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor activity of canfosfamide.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Chemoresistant ovarian cancer cells (e.g., A2780CP or OVCAR-3)
-
Matrigel
-
Canfosfamide (TLK286)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ chemoresistant ovarian cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer canfosfamide (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
Canfosfamide (TLK286) represents a rational approach to targeting chemoresistance in ovarian cancer by exploiting the overexpression of GSTP1-1 in tumor cells. While early clinical data showed promise, particularly in heavily pretreated patients, later-stage trials did not demonstrate a survival benefit and, in one instance, showed inferior outcomes. This highlights the critical need for further research to identify patient populations that may benefit from this targeted therapy and to explore its potential in combination with other agents. The protocols provided herein offer a framework for researchers to further investigate the mechanism of action and potential therapeutic applications of canfosfamide in overcoming chemoresistance in ovarian cancer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TLK-286: a novel glutathione S-transferase-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of a glutathione S-transferase pi-activated prodrug in platinum-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multi-institutional phase 2 study of TLK286 (TELCYTA, a glutathione S-transferase P1-1 activated glutathione analog prodrug) in patients with platinum and paclitaxel refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Randomized phase III study of canfosfamide in combination with pegylated liposomal doxorubicin compared with pegylated liposomal doxorubicin alone in platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TLK117 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing TLK117, a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), in combination with conventional chemotherapy drugs. The primary goal of this combination strategy is to overcome chemoresistance and enhance the therapeutic efficacy of standard anticancer agents.
Introduction
Glutathione S-transferase P1-1 (GSTP1-1) is an enzyme frequently overexpressed in tumor cells, where it plays a crucial role in the detoxification of xenobiotics, including many chemotherapeutic drugs.[1][2] This detoxification process leads to increased drug resistance. This compound is the active metabolite of the prodrug Ezatiostat (TLK199) and a potent and selective inhibitor of GSTP1-1.[2][3] By inhibiting GSTP1-1, this compound can sensitize cancer cells to the cytotoxic effects of various chemotherapy agents.[2][4]
Beyond its role in drug metabolism, GSTP1-1 also acts as a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway by directly binding to and sequestering JNK.[1][3][5] The JNK pathway is a critical component of the cellular stress response that can lead to apoptosis. Treatment with this compound disrupts the GSTP1-JNK complex, leading to the activation of JNK and subsequent induction of apoptosis, further contributing to the synergistic anticancer effect when combined with chemotherapy.[2][6]
Preclinical studies have demonstrated that TLK199 potentiates the toxicity of a range of chemotherapeutic agents, including alkylating agents, anthracyclines, and platinum-based drugs.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on the efficacy of TLK199 (the prodrug of this compound) as a single agent and its ability to potentiate chemotherapy.
Table 1: Single-Agent Activity of TLK199 in Human Colon Adenocarcinoma Cell Lines
| Cell Line | Predominant GST Isozyme | TLK199 IC₅₀ (µM) |
| HT29 | GSTP1-1 | 22 |
| SW620 | GSTP1-1 | 26 |
| LoVo | GSTP1-1 | 28 |
| Caco2 | GSTP1-1 | 28 |
Data sourced from Morgan et al. (1996) and Beaumont et al. (1998) as cited in[2][7].
Table 2: Potentiation of Chemotherapy by TLK199 in Preclinical Models
| Chemotherapy Agent | Cancer Model | TLK199 Concentration | Potentiation Effect |
| Chlorambucil | HT29, SKOV3, SK VLB cells | 12.5 or 25 µM | Up to 2.5-fold increase in toxicity |
| Doxorubicin | HT29, SKOV3, SK VLB cells | 12.5 or 25 µM | Up to 2.5-fold increase in toxicity |
| Melphalan | Human colon tumor xenograft (SCID mice) | 60 mg/kg | Increased sensitivity (tumor growth inhibition) |
| 5-Fluorouracil | Rodent model | Not Specified | Accelerated recovery of circulating neutrophils |
| Cisplatin | Rodent model | Not Specified | Accelerated recovery of circulating neutrophils |
| Carboplatin | Rodent model | Not Specified | Accelerated recovery of circulating neutrophils |
| Cyclophosphamide | Rodent model | Not Specified | Accelerated recovery of circulating neutrophils |
Data sourced from Morgan et al. (1996) as cited in[2].
Signaling Pathways and Experimental Workflows
GSTP1-JNK Signaling Pathway
The following diagram illustrates the mechanism by which this compound modulates the JNK signaling pathway.
Experimental Workflow for Combination Studies
This diagram outlines a typical workflow for evaluating the synergistic effects of this compound and a chemotherapy drug in vitro.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is designed to assess the effect of this compound in combination with a chemotherapy drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and its prodrug TLK199, if applicable)
-
Chemotherapy drug of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapy drug in culture medium. For combination treatments, prepare solutions containing a fixed ratio of the two drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank), cells with drug-free medium (negative control), and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period determined by the cell line's doubling time and drug's mechanism of action (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values for each treatment condition. Synergy can be assessed using methods such as the Combination Index (CI) based on the Chou-Talalay method.[8]
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following combination treatment.[7][9][10]
Materials:
-
Treated and control cells (from a 6-well plate or T25 flask)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your cell line using the desired treatment conditions (this compound alone, chemotherapy drug alone, and combination). Include a negative control (vehicle-treated cells).
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of JNK Activation
This protocol is to detect the phosphorylation of JNK, a key marker of its activation, following treatment with this compound.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK and total JNK (typically overnight at 4°C). A separate blot or stripping and reprobing can be done for the loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal to determine the extent of JNK activation.
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising strategy to overcome drug resistance in cancer. The provided protocols offer a framework for researchers to investigate the synergistic potential of this combination in various cancer models. By elucidating the underlying mechanisms and quantifying the enhanced efficacy, these studies can contribute to the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the inhibitory effects of the telomere-targeted compounds on glutathione S-transferase P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 8. MTT Assay and Combination Index Calculation [bio-protocol.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of TLK117 Effects in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLK117 is the active metabolite of the prodrug Ezatiostat (TLK199) and functions as a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] GSTP1-1 is an enzyme frequently overexpressed in various cancer types, where it contributes to drug resistance by detoxifying chemotherapeutic agents.[2][3] Beyond its detoxification role, GSTP1-1 also negatively regulates the c-Jun N-terminal kinase (JNK) signaling pathway by direct protein-protein interaction, thereby suppressing apoptosis.[4][5][6]
This compound inhibits GSTP1-1, leading to the dissociation of the GSTP1-JNK complex.[5][7] This activates the JNK signaling cascade, promoting downstream events that culminate in apoptosis and cell death in cancer cells.[7][8] Consequently, this compound holds promise as a therapeutic agent to overcome drug resistance and induce apoptosis in tumors.
These application notes provide detailed protocols for the in vivo imaging of this compound's therapeutic effects in xenograft models, focusing on monitoring tumor growth inhibition and apoptosis induction.
Signaling Pathway of this compound Action
The mechanism of action of this compound involves the disruption of the inhibitory interaction between GSTP1-1 and JNK. In cancer cells with high levels of GSTP1-1, JNK is sequestered and inactive. Upon administration of this compound, GSTP1-1 is inhibited, leading to the release and activation of JNK. Activated JNK then phosphorylates downstream targets, including c-Jun, which translocates to the nucleus to regulate the expression of genes involved in apoptosis.
Experimental Protocols
Xenograft Model Development
Objective: To establish subcutaneous xenograft tumors in immunodeficient mice for the evaluation of this compound efficacy.
Materials:
-
Cancer cell line with high GSTP1-1 expression (e.g., A549 lung carcinoma, HCT116 colon carcinoma) stably expressing a fluorescent protein (e.g., mCherry) or luciferase for imaging.
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS and cell culture medium.
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Imaging of Tumor Growth Inhibition
Objective: To quantitatively monitor the effect of this compound on tumor volume over time using fluorescence imaging.
Materials:
-
Xenograft-bearing mice with fluorescently labeled tumors.
-
This compound (or its prodrug, Ezatiostat).
-
Vehicle control (e.g., sterile saline or as appropriate for the drug formulation).
-
In vivo imaging system with fluorescence detection capabilities.
-
Anesthesia machine.
Procedure:
-
Administer this compound or vehicle control to the respective groups of mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
At designated time points (e.g., baseline, day 3, 7, 10, 14), anesthetize the mice.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images of the tumors. Ensure consistent imaging parameters (excitation/emission wavelengths, exposure time, etc.) for all animals and time points.
-
Analyze the images to quantify the total fluorescence intensity from the tumor region of interest (ROI).
-
Measure tumor dimensions with calipers to calculate tumor volume as a complementary metric. Tumor Volume (mm³) = (Length x Width²)/2.
In Vivo Imaging of Apoptosis
Objective: To detect and quantify this compound-induced apoptosis in tumors using bioluminescence imaging of caspase-3/7 activity.
Materials:
-
Xenograft-bearing mice (tumors can be from luciferase-expressing cells).
-
This compound or vehicle control.
-
Caspase-3/7 activatable substrate (e.g., Z-DEVD-aminoluciferin).
-
D-luciferin for measuring tumor burden.
-
In vivo imaging system with bioluminescence detection.
-
Anesthesia machine.
Procedure:
-
Administer this compound or vehicle control to the mice.
-
At a time point where peak apoptosis is expected (e.g., 24-48 hours post-treatment), anesthetize the mice.
-
Inject the caspase-3/7 substrate intraperitoneally.
-
After the recommended uptake time for the substrate, place the mouse in the in vivo imaging system and acquire bioluminescence images.
-
Quantify the bioluminescent signal (photons/second) from the tumor ROI as a measure of caspase-3/7 activity.
-
For longitudinal studies, D-luciferin can be injected on separate days to monitor tumor burden in the same cohort of animals.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vivo imaging study of this compound in a xenograft model.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition by this compound
This table presents representative data on tumor growth inhibition as measured by tumor volume and fluorescence intensity. Data is presented as mean ± standard error of the mean (SEM).
| Treatment Group | Day 0 | Day 7 | Day 14 | % Tumor Growth Inhibition (TGI) on Day 14 |
| Tumor Volume (mm³) | ||||
| Vehicle Control | 120 ± 15 | 350 ± 40 | 850 ± 90 | - |
| This compound (20 mg/kg) | 122 ± 16 | 210 ± 25 | 410 ± 50 | 51.8% |
| Fluorescence Intensity (x10⁶ photons/s) | ||||
| Vehicle Control | 5.5 ± 0.6 | 15.2 ± 1.8 | 35.8 ± 4.1 | - |
| This compound (20 mg/kg) | 5.6 ± 0.7 | 9.8 ± 1.2 | 17.5 ± 2.2 | 51.1% |
%TGI is calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
Table 2: Induction of Apoptosis by this compound
This table shows representative data on the induction of apoptosis as measured by caspase-3/7 activity.
| Treatment Group | Time Post-Treatment | Mean Bioluminescence (photons/s/cm²/sr) | Fold Change vs. Vehicle |
| Vehicle Control | 24 hours | 1.2 x 10⁵ ± 0.3 x 10⁵ | 1.0 |
| This compound (20 mg/kg) | 24 hours | 4.8 x 10⁵ ± 0.9 x 10⁵ | 4.0 |
| Vehicle Control | 48 hours | 1.3 x 10⁵ ± 0.4 x 10⁵ | 1.0 |
| This compound (20 mg/kg) | 48 hours | 3.9 x 10⁵ ± 0.7 x 10⁵ | 3.0 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the in vivo evaluation of this compound's anti-tumor effects in xenograft models. By utilizing non-invasive imaging techniques, researchers can longitudinally monitor tumor growth and assess the induction of apoptosis, providing valuable insights into the pharmacodynamics and efficacy of this promising therapeutic agent. The quantitative data presentation formats suggested will aid in the clear and concise reporting of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting GSTP1 as Therapeutic Strategy against Lung Adenocarcinoma Stemness and Resistance to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the inhibitory effects of the telomere-targeted compounds on glutathione S-transferase P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing TLK117 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of TLK117 and its prodrug, TLK199, for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and TLK199?
This compound is the active inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), while TLK199 (also known as Ezatiostat) is its cell-permeable diethyl ester prodrug.[1][2][3] Due to two free carboxyl groups, this compound has poor cell permeability.[1] Inside the cell, TLK199 is hydrolyzed by intracellular esterases to release the active this compound.[2][4] Therefore, for cell-based assays, it is crucial to use TLK199 to ensure intracellular delivery of the active compound.
Q2: What is the primary mechanism of action of this compound?
This compound selectively inhibits Glutathione S-transferase P1-1 (GSTP1-1) with a high binding affinity (Ki = 0.4 µM).[1][5][6] GSTP1-1 is an enzyme often overexpressed in cancer cells and is associated with resistance to chemotherapy. By inhibiting GSTP1-1, this compound can disrupt cellular stress response pathways, including the activation of c-Jun N-terminal kinase (JNK), which can lead to apoptosis in tumor cells.[1][3][7] this compound also competitively inhibits glyoxalase I with a Ki of 0.56 μM.[5][6]
Q3: What is a good starting concentration for TLK199 in cell culture experiments?
The optimal concentration of TLK199 can vary significantly depending on the cell line and the specific experimental endpoint. Based on published data, a good starting point for dose-response experiments is in the low micromolar range. For example, IC50 values for TLK199 in various human colon adenocarcinoma cell lines were reported to be between 22 µM and 28 µM.[1] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a higher concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: No observable effect of TLK199 on my cells.
-
Possible Cause 1: Insufficient intracellular concentration of active this compound.
-
Solution: Ensure you are using the prodrug TLK199 for your cell-based assays, not this compound.[1] Verify the activity of intracellular esterases in your cell line, as their levels can vary and affect the conversion of TLK199 to this compound.
-
-
Possible Cause 2: Low expression of the target protein, GSTP1-1.
-
Solution: Check the expression level of GSTP1-1 in your cell line using methods like Western blotting or qPCR. Cell lines with low or no GSTP1-1 expression are expected to be less sensitive to TLK199.
-
-
Possible Cause 3: The chosen concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of TLK199 concentrations. Refer to the table below for reported effective concentrations in different systems.
-
-
Possible Cause 4: The incubation time is too short.
-
Solution: Extend the incubation time. The effects of TLK199 on cell viability or signaling pathways may take 24 to 72 hours to become apparent.
-
Issue 2: High levels of cytotoxicity observed even at low concentrations of TLK199.
-
Possible Cause 1: The cell line is highly sensitive to GSTP1-1 inhibition.
-
Solution: Lower the concentration range in your dose-response experiments. You may need to work in the nanomolar to low micromolar range.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is selective for GSTP1-1, high concentrations may lead to off-target effects.[1] It is crucial to determine the lowest effective concentration that produces the desired biological effect to minimize the risk of off-target activities. Consider including appropriate negative controls and validating key findings with a secondary method.
-
Data Presentation
Table 1: Reported Concentrations of this compound and TLK199 in In Vitro Studies
| Compound | Assay Type | Cell Line/System | Concentration/IC50 | Reference |
| This compound | Enzyme Inhibition (GSTP1-1) | Purified Enzyme | Ki = 0.4 µM | [1][5] |
| This compound | Enzyme Inhibition (Glyoxalase I) | Purified Enzyme | Ki = 0.56 µM | [5] |
| This compound | Cell Viability | HT29 Human Colon Adenocarcinoma | IC50 > 200 µM | [1] |
| TLK199 | Cell Viability | HT29 Human Colon Adenocarcinoma | IC50 = 22 µM | [1] |
| TLK199 | Cell Viability | SW620, LoVo, Caco2 Human Colon Adenocarcinoma | IC50 = 26-28 µM | [1] |
| This compound | Enzyme Inhibition Assay | In vitro | 0 - 8 µM | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of TLK199 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of TLK199 in a suitable solvent (e.g., DMSO). Make serial dilutions of TLK199 in a cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TLK199.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method like the MTT assay. This involves adding MTT solution to each well, incubating for a few hours, and then solubilizing the formazan crystals with a solubilization buffer.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Validating Target Engagement by Western Blotting for p-JNK
-
Cell Treatment: Treat cells with the determined optimal concentration of TLK199 (and a vehicle control) for a suitable duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated JNK (p-JNK). Also, probe for total JNK and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the change in p-JNK levels relative to total JNK and the loading control. An increase in p-JNK levels in TLK199-treated cells would indicate target engagement.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing TLK199 concentration.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting poor cellular uptake of TLK117
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TLK117 and its prodrug, ezatiostat (TLK199).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active metabolite of the prodrug ezatiostat (TLK199). Its primary target is Glutathione S-transferase P1-1 (GSTP1-1), which it selectively and competitively inhibits. By inhibiting GSTP1-1, this compound can modulate downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation, apoptosis, and stress responses.[1][2][3]
Q2: Why is my cellular uptake of this compound so low?
A2: this compound possesses two free carboxyl groups, resulting in a net negative charge at physiological pH. This charge significantly hinders its ability to passively diffuse across the lipophilic cell membrane, leading to poor cellular uptake.[4] To circumvent this, the diethyl ester prodrug form, ezatiostat (TLK199), was developed to enhance cell permeability.
Q3: How does ezatiostat (TLK199) deliver the active this compound into cells?
A3: Ezatiostat (TLK199) is a more lipophilic, uncharged molecule due to the esterification of the carboxyl groups. This allows it to more readily cross the cell membrane. Once inside the cell, intracellular esterases hydrolyze the ester bonds, converting TLK199 into the active inhibitor, this compound.[4][5][6]
Troubleshooting Guide: Poor Cellular Uptake of Ezatiostat (TLK199)/TLK117
Even when using the prodrug ezatiostat (TLK199), researchers may encounter issues with achieving the desired intracellular concentration of the active compound, this compound. This guide provides a step-by-step approach to troubleshooting these problems.
Issue 1: Low or no detectable intracellular this compound after treatment with ezatiostat (TLK199).
Possible Cause 1: Compound Instability or Precipitation.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure that ezatiostat (TLK199) is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
-
Assess Stability in Media: Incubate ezatiostat (TLK199) in your complete cell culture medium at 37°C for the duration of your experiment and measure its concentration over time using HPLC-MS. Significant degradation may indicate instability.
-
Fresh Preparations: Always prepare fresh dilutions of ezatiostat (TLK199) in culture medium immediately before treating cells.
-
Possible Cause 2: Inefficient Prodrug Conversion.
-
Troubleshooting Steps:
-
Assess Esterase Activity: The conversion of TLK199 to this compound is dependent on intracellular carboxylesterases (CES).[7][8][9][10] The expression levels of these enzymes can vary significantly between different cell types.
-
Perform a literature search for the expression of CES1 and CES2 in your specific cell line.
-
Conduct an esterase activity assay using a general fluorogenic substrate to get a baseline reading of esterase activity in your cell lysate.
-
-
Cell Line Comparison: If possible, test the uptake and conversion of ezatiostat (TLK199) in a cell line known to have high carboxylesterase activity (e.g., HepG2 liver cancer cells) as a positive control.[9]
-
Possible Cause 3: Active Efflux of the Compound.
-
Troubleshooting Steps:
-
Investigate Efflux Transporters: Some cancer cell lines overexpress efflux pumps like Multidrug Resistance-associated Protein 1 (MRP1), which can actively transport drugs out of the cell.[4]
-
Use of Efflux Pump Inhibitors: Co-incubate your cells with ezatiostat (TLK199) and a broad-spectrum efflux pump inhibitor (e.g., verapamil or MK-571) to see if this increases the intracellular concentration of this compound.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor cellular uptake of this compound.
Quantitative Data Summary
Table 1: Comparison of this compound and its Prodrug Ezatiostat (TLK199)
| Parameter | This compound | Ezatiostat (TLK199) | Reference |
| Primary Target | GSTP1-1 | (Converted to this compound) | [1][2] |
| Cell Permeability | Low | High | [4] |
| Charge at Phys. pH | Negative | Neutral | [4] |
| Intracellular Conversion | N/A | Via Esterases | [4][5] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound and Ezatiostat (TLK199) by LC-MS/MS
This protocol allows for the precise measurement of both the prodrug and the active compound inside the cells.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentration of ezatiostat (TLK199) for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a known volume of ice-cold lysis buffer (e.g., methanol/acetonitrile/water, 50:30:20) containing an internal standard.
-
Scrape the cells and collect the lysate.
-
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Create a standard curve for both this compound and ezatiostat (TLK199) to quantify their concentrations in the cell lysate.
-
Data Normalization: Normalize the quantified drug amount to the cell number or total protein content of the well.
Protocol 2: Qualitative Assessment of Cellular Uptake by Fluorescence Microscopy
If this compound or a fluorescent derivative is used, this method can provide a visual confirmation of cellular entry. Note: The intrinsic fluorescence of this compound and ezatiostat (TLK199) is not well-documented for microscopy, so a fluorescently tagged version may be necessary.
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Compound Treatment: Treat cells with the fluorescent compound for the desired time.
-
Cell Staining (Optional): Stain the cells with a nuclear stain (e.g., Hoechst) and/or a membrane stain to visualize cellular compartments.
-
Imaging: Wash the cells with PBS and image using a fluorescence microscope with the appropriate filter sets.
-
Analysis: Observe the localization of the fluorescent signal within the cells.
Protocol 3: Semi-Quantitative Analysis of Cellular Uptake by Flow Cytometry
This method is useful for assessing uptake in a large population of cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension.
-
Compound Treatment: Incubate the cells with the fluorescent compound.
-
Washing: Wash the cells to remove any unbound compound.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population as an indicator of uptake.
Signaling Pathway Diagram
GSTP1-1 and JNK Signaling Pathway
Under normal conditions, GSTP1-1 binds to and inhibits JNK, preventing the activation of its downstream targets. Inhibition of GSTP1-1 by this compound disrupts this interaction, leading to the activation of the JNK signaling cascade.[1][2][3][11][12]
Caption: The role of GSTP1-1 in regulating the JNK signaling pathway.
References
- 1. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-localization of GSTP1 and JNK in transitional cell carcinoma of urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of carboxylesterase and lipase genes in rat liver cell-types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSTP1-mediated inhibition of ACSL4-dependent ferroptosis via JNK pathway in DOX-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TLK117 Solubility Issues
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and FAQs to address common challenges associated with the aqueous solubility of the small molecule inhibitor, TLK117.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My this compound powder will not dissolve in my aqueous buffer.
Answer: This is a common issue as this compound, like many small molecule kinase inhibitors, has inherently low solubility in aqueous solutions.[1][2][3][4] The following strategies can be employed to improve dissolution:
-
Use of a Co-solvent: The recommended approach is to first dissolve this compound in an organic solvent to create a high-concentration stock solution.[1] this compound is highly soluble in Dimethyl sulfoxide (DMSO).[5][6] You can then dilute this stock solution into your aqueous experimental buffer to the final working concentration.
-
pH Adjustment: The solubility of many kinase inhibitors is dependent on pH.[4] Systematically adjusting the pH of your aqueous buffer may increase the solubility of this compound, particularly if the molecule has ionizable groups.[4]
-
Sonication: If you observe particulate matter after initial mixing, gentle sonication can help break down aggregates and facilitate the dissolution process.[7]
-
Gentle Warming: In some cases, gently warming the solution can increase the solubility limit of a compound. However, this should be done with caution to avoid potential degradation of this compound.
Question: After diluting my DMSO stock solution into my aqueous medium, a precipitate formed.
Answer: This phenomenon, often called "crashing out," occurs when a compound that is stable in a high-concentration organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[4]
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound to a level below its solubility limit in the final aqueous buffer.[1]
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try a stepwise dilution. Add the aqueous buffer to the DMSO stock solution slowly while vortexing to allow for a more gradual change in solvent polarity.
-
Incorporate a Surfactant: Adding a small amount of a biocompatible, non-ionic surfactant, such as Tween-80, to your aqueous buffer can help maintain the compound in solution.[1][7]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[7]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The tolerance to DMSO varies significantly between different cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is critical to keep the final DMSO concentration as low as possible, ideally below 0.1%. We strongly recommend performing a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.
Q3: Besides being a TLK inhibitor, what other targets does this compound have?
A3: this compound is the active metabolite of TLK199 (ezatiostat) and is a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), with a Ki of 0.4 μM.[5][6][7][8] It also competitively inhibits glyoxalase I.[5][6][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (316.76 mM) | Ultrasonic assistance may be needed.[5][6] |
| Ethanol | Data not readily available | Generally a good alternative solvent for many kinase inhibitors.[1] |
| Water | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound powder needed. (Molecular Weight: 473.54 g/mol ).[5][6] For 1 mL of a 10 mM solution, you will need 4.735 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.
Protocol 2: Workflow for Determining DMSO Tolerance in a Cell Line
This experiment is crucial to ensure that the solvent for this compound is not affecting your experimental results.
Figure 1. A typical workflow for assessing the cytotoxicity of DMSO on a specific cell line.
Signaling Pathway and Experimental Workflow Visualizations
Tousled-Like Kinase (TLK) Signaling Pathway
Tousled-like kinases (TLKs) are crucial for maintaining genome integrity. They are involved in processes like chromatin assembly and the DNA damage response, primarily through their interaction with the histone chaperone ASF1.[9][10]
Figure 2. this compound acts as an inhibitor of TLK1, disrupting the phosphorylation of ASF1 and subsequent chromatin assembly.
Logical Workflow for Solubilizing this compound
The following diagram outlines the decision-making process for successfully solubilizing this compound for experimental use.
Figure 3. Decision-making workflow for troubleshooting this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.hi.is [iris.hi.is]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CAS RN 152684-53-2 | Fisher Scientific [fishersci.nl]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tousled-like kinases regulate genome and epigenome stability: implications in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tousled-like kinases regulate genome and epigenome stability: implications in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of TLK117 in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and mitigating the off-target effects of TLK117, a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known mechanism of action?
A1: The primary target of this compound is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in cancer cells and implicated in drug resistance.[1] this compound is the active metabolite of its prodrug, TLK199 (ezatiostat), which is a diethyl ester form designed for better cell permeability.[2] Inside the cell, esterases convert TLK199 to this compound. The primary mechanism of action of this compound involves more than just the catalytic inhibition of GSTP1-1. GSTP1-1 sequesters c-Jun N-terminal kinase (JNK), a key signaling protein, in an inactive complex. By binding to GSTP1-1, this compound disrupts this interaction, leading to the release and subsequent activation of the JNK signaling pathway.[3][4][5] This can trigger downstream cellular processes, including apoptosis.
Q2: What are the known off-targets of this compound?
A2: Besides its primary target, GSTP1-1, this compound is known to competitively inhibit glyoxalase I (Glo1).[1] Glyoxalase I is an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[6][7] Inhibition of glyoxalase I can lead to the accumulation of methylglyoxal, which can induce cellular stress and apoptosis.[6] It is crucial to consider this off-target effect when interpreting experimental results.
Q3: My experimental results with this compound are not consistent with GSTP1-1 inhibition alone. What could be the reason?
A3: Discrepancies between expected and observed phenotypes can arise from several factors:
-
Off-target effects: As mentioned, this compound also inhibits glyoxalase I. Depending on the cellular context and metabolic state, the effects of glyoxalase I inhibition might be pronounced. Furthermore, other, yet unidentified, off-targets could be involved.
-
JNK pathway activation: The primary mechanism of this compound involves the activation of the JNK signaling pathway, which can have pleiotropic effects on the cell, including apoptosis, inflammation, and cell proliferation, depending on the context.[8][][10] These effects might be independent of the catalytic activity of GSTP1-1.
-
Cellular context: The metabolic state of your cells, the expression levels of GSTP1-1, glyoxalase I, and components of the JNK pathway can all influence the cellular response to this compound.
Q4: How can I experimentally identify novel off-targets of this compound in my system?
A4: A multi-pronged approach is recommended to identify potential off-targets:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and other chemical proteomics methods can identify direct binding partners of a small molecule in a complex biological sample.[11][12] This can provide an unbiased view of the proteins that interact with this compound.
-
Kinome Profiling: Since many inhibitors have off-target effects on kinases, performing a kinome-wide screen can determine if this compound inhibits any kinases.[13][14][15][16] Several commercial services offer screening against large panels of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19][20][21] It can be used to confirm direct binding to suspected off-targets in a cellular environment.
-
Quantitative Proteomics: Analyzing global changes in protein expression or post-translational modifications (e.g., phosphorylation) upon this compound treatment can provide clues about affected pathways and potential off-targets.[22][23][24]
Troubleshooting Guides
Issue 1: Observed cellular phenotype is more potent than expected based on GSTP1-1 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Contribution from Glyoxalase I inhibition | 1. Use a selective glyoxalase I inhibitor as a positive control. 2. Measure methylglyoxal levels in cells treated with this compound. 3. Knockdown glyoxalase I using siRNA or CRISPR and assess the cellular phenotype in the absence of the inhibitor. | Determine if the phenotype is consistent with glyoxalase I inhibition. |
| Potent activation of the JNK pathway | 1. Measure JNK activation (e.g., phosphorylation of JNK and c-Jun) at various concentrations of this compound. 2. Use a JNK inhibitor (e.g., SP600125) in combination with this compound to see if the phenotype is rescued. | Confirmation that the observed effect is mediated through the JNK signaling pathway. |
| Unidentified off-target(s) | 1. Perform a broad kinome screen to identify potential off-target kinases. 2. Use chemical proteomics to pull down this compound-binding proteins. | Identification of novel off-targets that may contribute to the observed phenotype. |
Issue 2: this compound induces unexpected toxicity in my cell line.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a counter-screen in a cell line with low or no expression of GSTP1-1. If toxicity persists, it is likely off-target. 2. Use a structurally unrelated GSTP1-1 inhibitor. If the toxicity is not replicated, it suggests an off-target effect of this compound. | Differentiation between on-target and off-target mediated toxicity. |
| Glyoxalase I inhibition-mediated toxicity | 1. Assess cellular markers of methylglyoxal-induced stress (e.g., advanced glycation end products). 2. Supplement cells with glutathione to potentially mitigate the effects of glyoxalase I inhibition. | Understanding the contribution of glyoxalase I inhibition to the observed toxicity. |
| On-target toxicity via JNK hyperactivation | 1. Correlate the dose-response of toxicity with the dose-response of JNK activation. 2. Use a JNK inhibitor to see if it can rescue the toxic phenotype. | Confirmation that toxicity is a direct result of JNK pathway hyperactivation. |
Data Presentation
Table 1: Known Molecular Targets of this compound
| Target | Affinity (Ki) | Class | Function |
| GSTP1-1 | 0.4 µM | Transferase | Detoxification, Sequesters JNK |
| Glyoxalase I | 0.56 µM | Lyase | Detoxification of methylglyoxal |
Data compiled from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps to validate the engagement of this compound with a potential off-target protein in intact cells.
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry. A ligand-induced stabilization will result in more protein remaining in the soluble fraction at higher temperatures.
Protocol 2: Western Blot for JNK Pathway Activation
This protocol describes how to measure the activation of the JNK signaling pathway.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for different time points. Include a positive control for JNK activation (e.g., UV irradiation or anisomycin treatment) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for JNK and c-Jun.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyoxalase I--structure, function and a critical role in the enzymatic defence against glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glyoxalase system - Wikipedia [en.wikipedia.org]
- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. pharmaron.com [pharmaron.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Refining TLK117 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TLK117 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help researchers identify and solve common problems that may arise during long-term treatment with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or loss of this compound activity in vitro over time. | Compound Degradation: this compound, the active metabolite, has two free carboxyl groups which can affect its stability in solution over extended periods. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1] | - Prepare fresh working solutions daily from frozen stock. - For long-term cell culture, replenish media with freshly diluted this compound every 24-48 hours. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Cellular Efflux: Cancer cells can develop resistance by upregulating efflux pumps like Multidrug Resistance-Associated Protein 1 (MRP1), which can remove this compound from the cell. | - Co-administer with a known MRP1 inhibitor to assess if activity is restored. - Measure MRP1 expression levels in treated versus control cells over time using qPCR or Western blot. | |
| Metabolism of this compound: Cells may metabolize this compound into inactive forms over time. | - Use mass spectrometry to analyze cell lysates and culture media for the presence of this compound and potential metabolites. | |
| Reduced efficacy of this compound in long-term in vivo studies. | Pharmacokinetic Issues: The prodrug ezatiostat (TLK199) has a short half-life, and conversion to the active metabolite this compound can vary. | - Optimize the dosing schedule based on pharmacokinetic studies in the chosen animal model. Clinical studies in humans have used daily dosing or dosing on days 1-5 of a 14 or 21-day cycle.[2][3] - Consider continuous infusion via osmotic pumps for more stable plasma concentrations. |
| Development of Resistance: Similar to in vitro models, tumors in vivo can develop resistance. | - Analyze tumor tissue from treated animals for changes in GSTP1 expression and mutations. - Evaluate the expression of efflux pumps like MRP1 in tumor samples. | |
| Poor Bioavailability: The formulation of this compound or its prodrug may not be optimal for the chosen route of administration. | - For oral administration of ezatiostat, ensure proper formulation to maximize absorption. - For parenteral administration of this compound, use a solubilizing agent as described in the formulation protocols. | |
| Unexpected Toxicity in Animal Models. | Off-Target Effects: this compound also inhibits glyoxalase I, which could lead to off-target effects and toxicity with long-term administration. | - Monitor animals closely for signs of toxicity. - Conduct comprehensive histopathological analysis of major organs at the end of the study. - Consider using a lower dose or a different dosing schedule. |
| Vehicle-Related Toxicity: The vehicle used to dissolve and administer this compound could be causing adverse effects. | - Include a vehicle-only control group in the study design. - If toxicity is observed in the vehicle control group, consider alternative formulations. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for in vivo studies with this compound or its prodrug, ezatiostat?
The optimal dose will depend on the animal model and the specific research question. However, based on clinical trials with ezatiostat in patients with myelodysplastic syndrome, intravenous doses have ranged from 50 to 600 mg/m².[2] For oral administration in tablets, doses have gone up to 6000 mg/day in divided doses.[3] Preclinical studies in mice have used doses around 60 mg/kg for ezatiostat. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
2. How can I monitor the target engagement of this compound in my long-term studies?
To confirm that this compound is inhibiting its target, GSTP1-1, you can perform the following assays:
-
GSTP1-1 Activity Assay: Measure the enzymatic activity of GSTP1-1 in cell lysates or tumor homogenates from treated and control groups. A common method is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
-
Western Blot: Analyze the expression levels of total GSTP1-1 and downstream signaling molecules of the JNK pathway, such as phosphorylated c-Jun.
-
Immunohistochemistry (IHC): Stain tissue sections for GSTP1-1 and p-c-Jun to assess target inhibition in the context of tissue architecture.
3. What is the best way to formulate this compound for in vivo administration?
Since this compound has poor cell permeability due to its charged carboxyl groups, the prodrug ezatiostat (TLK199) is often preferred for in vivo studies.[4] For direct administration of this compound, several formulations can be used to improve solubility. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can be used.[1] It is recommended to prepare the formulation fresh for each use.
4. What are the known mechanisms of resistance to this compound?
The primary described mechanism of acquired resistance to the prodrug TLK199 is the upregulation of the multidrug resistance-associated protein 1 (MRP1).[4] MRP1 is an efflux pump that can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
5. How stable is this compound in solution?
Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. Working solutions for in vitro and in vivo experiments should be prepared fresh daily.
Quantitative Data
The following tables summarize key quantitative data for this compound and its prodrug, ezatiostat.
Table 1: In Vitro Efficacy and Binding Affinity
| Compound | Parameter | Value | Cell Line/System |
| This compound | Ki | 0.4 µM | GSTP1-1 |
| This compound | Ki | 0.56 µM | Glyoxalase I |
| TLK199 (Ezatiostat) | IC50 | 22 µM | HT29 (Human colon adenocarcinoma) |
| TLK199 (Ezatiostat) | IC50 | 26-28 µM | SW620, LoVo, Caco2 (Human colon adenocarcinoma) |
| This compound | IC50 | >200 µM | HT29 (Human colon adenocarcinoma) |
Data sourced from[4]
Table 2: Pharmacokinetic Parameters of Ezatiostat and its Metabolites in Humans
| Compound | Parameter | Value |
| Ezatiostat (TLK199) | Elimination Half-life | 0.20 hours |
| Ezatiostat (TLK199) | Distribution Half-life | 0.03 hours |
| TLK236 (metabolite) | Half-life | 2.65 hours |
| This compound (active metabolite) | Half-life | 0.24 - 0.60 hours |
Data from a Phase I-IIa clinical trial.[4]
Experimental Protocols
In Vitro GSTP1-1 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on GSTP1-1.
Materials:
-
Recombinant human GSTP1-1 enzyme
-
This compound
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (pH 6.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Add a fixed concentration of GSH to all wells.
-
Add the recombinant GSTP1-1 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of CDNB to all wells.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration to determine the IC50 value.
Long-Term In Vivo Xenograft Tumor Model
This protocol provides a general framework for a long-term efficacy study of ezatiostat in a subcutaneous xenograft model. Note: This is a generalized protocol and should be optimized for the specific cell line and research objectives.
Materials:
-
Cancer cell line of interest (e.g., A549 lung adenocarcinoma)
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)
-
Ezatiostat (TLK199)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = (width)2 x length / 2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare a fresh formulation of ezatiostat in the vehicle daily.
-
Administer ezatiostat or vehicle to the respective groups via oral gavage once daily. The dosing schedule can be continuous or cyclical (e.g., 5 days on, 2 days off) based on the study design.
-
The duration of the study can range from several weeks to months, depending on the research question and tumor growth rate.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight of the mice 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, metastasis, and biomarker analysis.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect the tumors and major organs.
-
A portion of the tumor can be snap-frozen for Western blot or enzyme activity assays, and another portion can be fixed in formalin for IHC analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated activation of the JNK signaling pathway.
Caption: Workflow for a long-term in vivo xenograft study.
Caption: A logical approach to troubleshooting loss of this compound efficacy.
References
Technical Support Center: Minimizing TLK117 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of TLK117 in normal cells during experiments.
Disclaimer: The information provided is for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as TER 117) is the active metabolite of the prodrug Ezatiostat (TLK199). It is a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), with a Ki of 0.4 μM.[1] It is crucial to note that this compound is not an inhibitor of Tousled-Like Kinase 1 (TLK1). This compound exhibits over 50-fold greater selectivity for GSTP1-1 compared to GSTA1-1 and GSTM1-1.[2]
Q2: Why is my this compound compound showing low activity or toxicity in my cell-based assays?
A2: this compound has two free carboxyl groups, which makes it negatively charged and limits its ability to cross cell membranes effectively. In many studies, this compound itself shows low to no toxicity or activity in cell culture.[2] To overcome this, researchers often use the diethyl ester prodrug form, Ezatiostat (TLK199), which has better cell permeability and is intracellularly converted by esterases to the active this compound.[2][3]
Q3: What are the known off-target effects of this compound?
A3: Besides its primary target, GSTP1-1, this compound has been shown to competitively inhibit glyoxalase I with a Ki of 0.56 μM.[1] This could be a potential source of off-target effects in your experiments.
Q4: How does inhibition of GSTP1-1 by this compound affect normal cells?
A4: GSTP1-1 is a key enzyme in cellular detoxification and also plays a role in regulating signaling pathways involved in cell proliferation and apoptosis.[3] One of the primary mechanisms of action of this compound is the disruption of the interaction between GSTP1-1 and c-Jun N-terminal kinase (JNK).[2][4] This leads to the activation of the JNK signaling pathway, which can influence cell fate.[2][4]
Q5: Is this compound expected to be toxic to normal cells?
A5: Preclinical and clinical studies with the prodrug Ezatiostat (TLK199) have generally shown it to be well-tolerated with manageable side effects, suggesting a low toxicity profile for normal tissues.[4][5] In some contexts, TLK199 has even been observed to have a stimulatory effect on normal hematopoietic progenitor cells.[4] However, in vitro toxicity can be cell-type dependent and influenced by experimental conditions.
Data Presentation
Inhibitory Potency of this compound and its Prodrug (Ezatiostat/TLK199)
The following table summarizes the available quantitative data on the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and its prodrug. Note the general lack of comprehensive IC50 data for a wide range of normal human cell lines in publicly available literature. Researchers are encouraged to determine the IC50 for their specific normal cell line of interest empirically.
| Compound | Target/Cell Line | Assay Type | Value | Reference |
| This compound | GSTP1-1 (enzyme) | Inhibition Assay | Ki = 0.4 µM | [1] |
| Glyoxalase I (enzyme) | Inhibition Assay | Ki = 0.56 µM | [1] | |
| HT-29 (human colon adenocarcinoma) | Cytotoxicity Assay | IC50 > 200 µM | [2] | |
| Ezatiostat (TLK199) | HT-29 (human colon adenocarcinoma) | Cytotoxicity Assay | IC50 = 22 µM | [2] |
| SW620, LoVo, Caco2 (human colon adenocarcinoma) | Cytotoxicity Assay | IC50 = 26–28 µM | [2] | |
| HL-60 (human promyelocytic leukemia) | Apoptosis Assay | CC50 = 6-17 µM | [6] |
Expression of GSTP1-1 in Normal Human Tissues
The level of the target protein, GSTP1-1, can vary significantly between different normal tissues. This differential expression may influence the susceptibility of these cells to this compound. The Human Protein Atlas provides a comprehensive overview of GSTP1-1 expression. Generally, high protein expression is observed in the esophagus, urinary bladder, and bronchus, with medium expression in many other tissues like the skin, cervix, and prostate. Low or no expression is detected in tissues such as the brain and heart. Researchers should consider the GSTP1-1 expression level in their cell line of interest.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: Higher than expected toxicity in my normal cell line.
| Possible Cause | Troubleshooting Step |
| High GSTP1-1 expression in the cell line: Normal cells with high levels of GSTP1-1 may be more sensitive to its inhibition. | 1. Check the expression level of GSTP1-1 in your cell line using resources like the Human Protein Atlas or by performing a western blot.[7][8] 2. If expression is high, consider using a lower concentration of Ezatiostat (TLK199) or a shorter exposure time. |
| Off-target effects: Inhibition of other proteins, such as glyoxalase I, could be contributing to toxicity. | 1. Perform a literature search for known off-target effects of this compound at the concentration you are using. 2. Consider using a structurally different GSTP1-1 inhibitor as a control to see if the toxicity is specific to this compound's chemical structure. |
| Solvent toxicity: The solvent used to dissolve Ezatiostat (TLK199), typically DMSO, can be toxic to cells at higher concentrations. | 1. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (usually <0.5% for DMSO). 2. Always include a vehicle control (medium with the same concentration of solvent but no compound) in your experiments. |
| Experimental conditions: Cell density, media composition, and incubation time can all influence perceived toxicity. | 1. Optimize cell seeding density. Sparsely seeded cells can be more sensitive to cytotoxic agents. 2. Ensure consistent and optimal media conditions. 3. Perform a time-course experiment to determine the optimal incubation time. |
Issue 2: Inconsistent or non-reproducible toxicity results.
| Possible Cause | Troubleshooting Step |
| Compound stability and storage: Improper storage of Ezatiostat (TLK199) or this compound can lead to degradation and loss of activity. | 1. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Protect solutions from light. |
| Incomplete dissolution of the compound: The compound may not be fully dissolved in the stock solution or the final culture medium. | 1. Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may be necessary. 2. When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation. |
| Variability in intracellular conversion of prodrug: The conversion of Ezatiostat (TLK199) to the active this compound by cellular esterases may vary between experiments or cell lines. | 1. Ensure consistent cell passage number and health, as esterase activity can vary with cell state. 2. If possible, measure the intracellular concentration of this compound using analytical methods like HPLC. |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxicity against human peripheral blood mononuclear cells and T cell lines mediated by anti-T cell immunotoxins in the absence of added potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Delivery of TLK117 versus its Prodrug TLK199
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the GSTP1-1 inhibitor TLK117 and its prodrug, TLK199 (Ezatiostat).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and TLK199.
| Question | Answer and Troubleshooting Steps |
| Why is TLK199 used as a prodrug for this compound? | This compound, the active inhibitor of GSTP1-1, possesses two free carboxyl groups, making it highly charged and limiting its ability to cross cell membranes efficiently. TLK199 is the diethyl ester form of this compound, which masks these polar groups, enhancing its cellular uptake.[1] Inside the cell, ubiquitous intracellular esterases hydrolyze the ester groups, releasing the active this compound.[1] |
| My cells are not responding to TLK199 treatment. What are the possible causes? | 1. Low Esterase Activity: The cell line you are using may have low endogenous esterase activity, leading to inefficient conversion of TLK199 to the active this compound. Troubleshooting: a) Confirm esterase activity in your cell line using a general esterase activity assay (see Experimental Protocols). b) If esterase activity is low, consider pre-treating cell lysates with purified esterases in in vitro assays or selecting a different cell line with known high esterase activity. 2. Drug Stability: TLK199 may be unstable in your cell culture medium. Troubleshooting: Prepare fresh solutions of TLK199 for each experiment and minimize the time the compound is in the medium before being added to the cells. 3. Cell Line Resistance: The cells may have inherent or acquired resistance to GSTP1-1 inhibition or the downstream effects. This could be due to upregulation of drug efflux pumps or alterations in the JNK signaling pathway.[1] |
| I am observing high variability in my results with TLK199. | 1. Inconsistent Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly affect drug response. Troubleshooting: Use cells with a consistent and low passage number, ensure they are free from contamination, and maintain a consistent seeding density for all experiments.[2] 2. Inaccurate Drug Dilutions: Errors in preparing serial dilutions can lead to inconsistent final concentrations. Troubleshooting: Prepare fresh dilutions for each experiment using calibrated pipettes. 3. Precipitation of the Compound: this compound and TLK199 can have solubility issues. Troubleshooting: Ensure complete dissolution of the compounds in the stock solution (e.g., DMSO). For working solutions, if precipitation occurs, gentle warming or sonication may help.[3] Always inspect solutions for precipitates before use. |
| How can I confirm that TLK199 is being converted to this compound in my experimental system? | You can perform an in vitro esterase activity assay using cell lysates to monitor the conversion. This can be done by incubating TLK199 with cell lysates and analyzing the reaction mixture over time for the appearance of this compound and its intermediate, TLK236, using LC-MS/MS. See the detailed protocol below. |
| What are the optimal storage conditions for this compound and TLK199? | Both compounds should be stored as a powder at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and TLK199.
Table 1: In Vitro Potency and Efficacy
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | K_i for GSTP1-1 | 0.4 µM | Recombinant Human GSTP1-1 | [4] |
| TLK199 | IC_50 | 22 µM | HT29 Human Colon Adenocarcinoma | [1] |
| TLK199 | IC_50 | 26-28 µM | SW620, LoVo, Caco2 Human Colon Adenocarcinoma | [1] |
| This compound | IC_50 | >200 µM | HT29 Human Colon Adenocarcinoma | [1] |
Table 2: Pharmacokinetic Parameters of TLK199 and its Metabolites (from a Phase 1-2a study of liposomal TLK199)
| Compound | Parameter | Value | Reference |
| TLK199 (Ezatiostat) | Elimination Half-life | 0.20 h | [1] |
| TLK236 (Monoester intermediate) | Half-life | 2.65 h | [1] |
| This compound (Active metabolite) | Half-life | 0.24–0.60 h | [1] |
Experimental Protocols
Protocol 1: In Vitro Conversion of TLK199 to this compound using Cell Lysate
Objective: To confirm the esterase-dependent conversion of the prodrug TLK199 to its active form this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
TLK199
-
DMSO
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse the cells using a suitable lysis buffer on ice for 30 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
In Vitro Reaction: a. Prepare a stock solution of TLK199 in DMSO (e.g., 10 mM). b. In a microcentrifuge tube, combine the cell lysate (e.g., 100 µg of total protein) with the reaction buffer to a final volume of 99 µL. c. Initiate the reaction by adding 1 µL of the TLK199 stock solution to achieve a final concentration of 100 µM. d. Incubate the reaction mixture at 37°C. e. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes). f. Stop the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile.
-
LC-MS/MS Analysis: a. Centrifuge the terminated reaction aliquots to precipitate proteins. b. Analyze the supernatant for the presence and quantity of TLK199, TLK236, and this compound using a validated LC-MS/MS method.
Protocol 2: Western Blot for JNK Phosphorylation
Objective: To assess the downstream signaling effects of TLK199 treatment by measuring the phosphorylation of JNK.
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
TLK199
-
JNK pathway activator (e.g., Anisomycin) as a positive control
-
Ice-cold PBS
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: a. Seed cells and grow to 70-80% confluency. b. Starve the cells in serum-free medium for 4-6 hours. c. Treat the cells with the desired concentrations of TLK199 (or vehicle control) for the desired time period. Include a positive control group treated with a JNK activator.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer. c. Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an ECL substrate and an imaging system. f. Strip the membrane and re-probe with an antibody against total JNK to normalize for protein loading.
Visualizations
Signaling Pathway of TLK199/TLK117
Caption: TLK199 cellular uptake and activation pathway.
Experimental Workflow for Comparing TLK199 and this compound
Caption: Workflow for optimizing TLK199 vs. This compound delivery.
References
Validation & Comparative
Validating the Anticancer Effects of TLK117 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of TLK117, a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), in preclinical xenograft models. This compound, the active metabolite of the prodrug TLK199, has been investigated for its potential to overcome chemotherapy resistance in various cancers where GSTP1-1 is overexpressed. This document objectively compares the performance of this compound with alternative GSTP1-1 inhibitors and standard-of-care chemotherapies, supported by experimental data.
Executive Summary
GSTP1-1 is a key enzyme in cellular detoxification pathways and is frequently overexpressed in tumor cells, contributing to resistance to a wide range of chemotherapeutic agents. This compound acts by inhibiting GSTP1-1, thereby sensitizing cancer cells to the cytotoxic effects of these agents. This guide evaluates the in vivo efficacy of this compound and its alternatives, ethacrynic acid and NBDHEX, in combination with standard chemotherapies. The data presented is derived from xenograft studies in mice, a crucial step in preclinical drug development.
Data Presentation: Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data on the antitumor efficacy of this compound (via its prodrug TLK199), its alternatives, and standard-of-care chemotherapies in various cancer xenograft models.
Table 1: Efficacy of TLK199 (this compound Prodrug) in Human Colon Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Cancer Model | Mouse Strain |
| Control | Vehicle | Not Reported | - | Human Colon Tumor | SCID Mice |
| Melphalan | 5 mg/kg | Not Reported | Not Reported | Human Colon Tumor | SCID Mice |
| TLK199 | 60 mg/kg | Not Reported | 0% (as single agent) | Human Colon Tumor | SCID Mice |
| Melphalan + TLK199 | 5 mg/kg + 60 mg/kg | Not Reported | Significantly enhanced sensitivity to melphalan | Human Colon Tumor | SCID Mice |
Table 2: Efficacy of Ethacrynic Acid in Breast Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Cancer Model | Mouse Strain |
| Control | Vehicle | ~1500 | - | 4T1 Breast Cancer | Balb/c Mice |
| Neratinib | 20 mg/kg | ~800 | ~47% | 4T1 Breast Cancer | Balb/c Mice |
| Ethacrynic Acid + Neratinib | 250 µ g/day + 20 mg/kg | ~400 | ~73% | 4T1 Breast Cancer | Balb/c Mice |
Table 3: Efficacy of NBDHEX in Adriamycin-Resistant Breast Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Cancer Model | MCF-7/ADR Breast Cancer |
| Control | Vehicle | ~1800 | - | MCF-7/ADR Breast Cancer | Nude Mice |
| Adriamycin (ADR) | 5 mg/kg/day | ~1600 | ~11% | MCF-7/ADR Breast Cancer | Nude Mice |
| NBDHEX + ADR | 0.5 mg/kg/day + 5 mg/kg/day | ~700 | ~61% | MCF-7/ADR Breast Cancer | Nude Mice |
Table 4: Efficacy of Standard-of-Care Chemotherapy in Xenograft Models
| Treatment Group | Dosage and Administration | Mean Final Tumor Volume (mm³) | Percentage Tumor Growth Inhibition (%) | Cancer Model | Mouse Strain |
| Cisplatin | |||||
| Control | Vehicle | ~1000 | - | A2780 Ovarian Cancer | Nude Mice |
| Cisplatin | 8 mg/kg | ~400 | ~60% | A2780 Ovarian Cancer | Nude Mice |
| Doxorubicin | |||||
| Control | Vehicle | ~2000 | - | MDA-MB-231 Breast Cancer | NSG Mice |
| Doxorubicin | 2.0 mg/kg (twice a week) | ~800 | ~60% | MDA-MB-231 Breast Cancer | NSG Mice |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for validating the anticancer effects of novel compounds in similar xenograft models.
Human Colon Cancer Xenograft Protocol (Adapted for TLK199)
-
Cell Culture: Human colon cancer cells (e.g., HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 1 x 107 HT-29 cells are suspended in 100 µL of sterile PBS and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups.
-
Control group receives the vehicle solution.
-
Chemotherapy group receives the standard agent (e.g., melphalan 5 mg/kg, intraperitoneally).
-
TLK199 group receives TLK199 (e.g., 60 mg/kg, intraperitoneally).
-
Combination group receives both the chemotherapeutic agent and TLK199.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration. Tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Breast Cancer Xenograft Protocol (for Ethacrynic Acid and Doxorubicin)
-
Cell Culture: 4T1 (murine) or MDA-MB-231 (human) breast cancer cells are maintained in appropriate culture conditions.
-
Animal Model: Balb/c mice (for 4T1) or immunodeficient mice (e.g., NSG) (for MDA-MB-231), 6-8 weeks old, are used.
-
Tumor Cell Implantation: 2 x 105 (for 4T1) or 5 x 106 (for MDA-MB-231) cells in 100 µL of PBS are injected subcutaneously into the mammary fat pad.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.
-
Treatment: Once tumors are established (e.g., ~60-100 mm³), mice are randomized and treated.
-
For the ethacrynic acid study, treatments included vehicle, neratinib (20 mg/kg), and a combination of ethacrynic acid (250 µ g/day ) and neratinib.
-
For the doxorubicin study, treatments included vehicle and doxorubicin (2.0 mg/kg, twice weekly).
-
-
Endpoint and Analysis: Similar to the colon cancer protocol, the study concludes based on tumor size or duration, followed by data analysis.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: GSTP1-JNK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for xenograft model studies.
Cross-validation of TLK117's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TLK117, a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), with other alternative compounds. The information presented herein is supported by experimental data to facilitate an objective evaluation of its mechanism of action and performance.
Abstract
This compound, the active metabolite of the pro-drug TLK199 (Ezatiostat), is a potent and selective inhibitor of GSTP1-1, an enzyme implicated in cellular detoxification and the regulation of stress-signaling pathways.[1][2][3] This guide cross-validates the mechanism of action of this compound by comparing its inhibitory effects and downstream signaling consequences with those of other known GST inhibitors. Experimental protocols for key validation assays are provided to enable researchers to replicate and verify these findings.
Introduction to this compound's Mechanism of Action
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds.[4] The pi-class GST, GSTP1-1, is of particular interest as it is often overexpressed in tumor cells, contributing to drug resistance.[2][5] Beyond its catalytic role, GSTP1-1 also functions as a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein (MAP) kinase cascade that governs cellular responses to stress.[4][5]
In unstressed cells, GSTP1-1 binds to and sequesters JNK, thereby inhibiting its activity.[2] this compound acts as a competitive inhibitor of GSTP1-1 with respect to GSH, disrupting the GSTP1-1:JNK complex.[1][2] This dissociation leads to the activation of JNK, which can then phosphorylate downstream targets, including the transcription factor c-Jun, ultimately influencing cellular processes such as proliferation and apoptosis.[2][5] this compound is the active metabolite of TLK199, which is a more cell-permeable diethyl ester form of the compound.[2][4]
Comparative Analysis of GSTP1-1 Inhibitors
The efficacy of this compound can be benchmarked against other compounds that target GST enzymes. The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for this compound and selected alternatives against GSTP1-1.
| Compound | Target(s) | Ki (µM) | IC50 (µM) | Notes |
| This compound (TER117) | GSTP1-1 , Glo1 | 0.4 | Selective for GSTP over GSTA and GSTM classes.[1][2] Also inhibits glyoxalase I (Glo1).[1] | |
| Ethacrynic Acid | GSTs (pan-inhibitor) | 3.3 - 4.8 | A diuretic that also inhibits other GST isozymes.[2] | |
| NBDHEX | GSTP1-1 | <5 | A potent GSTP1-1 inhibitor.[6] | |
| LAS17 | GSTP1-1 | 0.5 | A potent and selective irreversible inhibitor of GSTP1-1.[7][8] | |
| Coniferyl ferulate | GST | 0.3 | A potent inhibitor of glutathione S-transferase.[7] | |
| GSTO-IN-2 | GSTA2, GSTM1, GSTP1-1 | 1.4 | An inhibitor of multiple GST isozymes.[3][7] |
Signaling Pathway and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: GST inhibition assay workflow.
Caption: Cell viability assay workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GST-tagged Protein Purification
This protocol describes the purification of recombinant GST-tagged proteins, such as GSTP1-1, from E. coli for use in subsequent enzymatic assays.[9]
-
Expression:
-
Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the gene of interest (e.g., GSTP1-1).
-
Inoculate a starter culture and grow overnight.[10]
-
Inoculate a larger volume of culture medium and grow to an OD600 of 0.6-0.8.[10]
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for several hours or overnight at a suitable temperature.[10]
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).[11]
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a glutathione-agarose resin column with binding buffer (e.g., PBS).[12][13]
-
Load the clarified lysate onto the column.[12]
-
Wash the column extensively with binding buffer to remove non-specifically bound proteins.[13]
-
Elute the GST-tagged protein using an elution buffer containing reduced glutathione (e.g., 10-50 mM).[12][13]
-
Collect the eluted fractions and analyze for protein purity by SDS-PAGE.
-
In Vitro GSTP1-1 Inhibition Assay (Kinase Assay)
This spectrophotometric assay is used to determine the inhibitory potency of compounds like this compound against GSTP1-1.[1]
-
Reagents:
-
Purified recombinant human GSTP1-1.
-
This compound or alternative inhibitor at various concentrations.
-
Glutathione (GSH) solution.
-
1-chloro-2,4-dinitrobenzene (CDNB) solution.
-
Assay Buffer: 0.1 M sodium phosphate, pH 7.0.[1]
-
-
Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the desired concentration of the inhibitor (e.g., this compound).
-
Add the purified GSTP1-1 enzyme and incubate for a short period at room temperature.
-
Add GSH to the wells.
-
Initiate the reaction by adding CDNB.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of GSTP1-1 inhibitors.[14][15][16]
-
Procedure:
-
Seed cells (e.g., a cancer cell line overexpressing GSTP1-1) into a 96-well plate and allow them to adhere overnight.[17]
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[14] Viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
-
Conclusion
The data and protocols presented in this guide provide a framework for the cross-validation of this compound's mechanism of action. By inhibiting GSTP1-1, this compound effectively modulates the JNK signaling pathway, a mechanism that holds therapeutic potential, particularly in the context of cancer and other diseases where GSTP1-1 is dysregulated. The comparative data with alternative inhibitors highlight the selectivity and potency of this compound. The detailed experimental protocols offer a standardized approach for researchers to independently verify these findings and further explore the therapeutic applications of GSTP1-1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and purification of (GST-tagged) (Kai) proteins [protocols.io]
- 11. bioke.com [bioke.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. dojindo.com [dojindo.com]
Reversing Cisplatin Resistance: A Comparative Guide to TLK117 and Other GSTP1-Targeting Strategies
For Researchers, Scientists, and Drug Development Professionals
Cisplatin remains a cornerstone of cancer chemotherapy, but its efficacy is often limited by the development of drug resistance. A key player in this resistance is the enzyme Glutathione S-transferase P1 (GSTP1), which is frequently overexpressed in tumor cells. GSTP1 contributes to cisplatin resistance by catalyzing the detoxification of the drug through its conjugation with glutathione (GSH). This guide provides a comparative overview of TLK117, a specific GSTP1 inhibitor, and other strategies aimed at reversing cisplatin resistance by targeting this pathway, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting GSTP1-Mediated Cisplatin Inactivation
Cisplatin exerts its cytotoxic effects by forming DNA adducts, leading to DNA damage and subsequent apoptosis in cancer cells. However, in resistant cells, elevated levels of GSTP1 facilitate the conjugation of cisplatin with GSH, forming a less toxic and readily excretable compound. This detoxification process prevents cisplatin from reaching its primary target, the nuclear DNA.
Inhibitors of GSTP1, such as this compound, aim to block this detoxification pathway, thereby increasing the intracellular concentration of active cisplatin and restoring its therapeutic efficacy.
Comparative Analysis of GSTP1-Targeting Agents
This section compares the performance of this compound with another notable GST inhibitor, Ethacrynic Acid (EA), and its derivatives. While direct head-to-head studies are limited, a comparative analysis can be drawn from various independent studies.
Table 1: Comparison of this compound and Ethacrynic Acid (EA) as GSTP1 Inhibitors
| Feature | This compound | Ethacrynic Acid (EA) |
| Mechanism of Action | Selective, competitive inhibitor of GSTP1-1.[1] | Non-selective inhibitor of various GST isozymes; also depletes cellular GSH.[1][2] |
| Specificity | High selectivity for GSTP1 over other GST classes (GSTA and GSTM).[1] | Broad-spectrum GST inhibitor.[1] |
| Prodrug | TLK199 (Ezatiostat), a diethyl ester of this compound, is used for improved cellular uptake.[1] | Not applicable. |
| Reported Efficacy | Preclinical studies show TLK199 enhances the efficacy of cytotoxic agents like cisplatin and 5-fluorouracil.[1] | Potentiates the toxicity of various chemotherapeutic agents, including cisplatin, in several cancer cell lines.[1][2] |
Table 2: Experimental Data on the Reversal of Cisplatin Resistance
The following table summarizes experimental data from studies investigating the reversal of cisplatin resistance in various cancer cell lines through the inhibition or silencing of GSTs.
| Cell Line | Resistance Model | Agent/Method | Cisplatin IC50 (Resistant) | Fold Sensitization | Reference |
| SK-OV-3 (Ovarian Cancer) | Cisplatin-resistant | EDEA (1.0 µM) | Not specified | ~5-fold | [3] |
| COC1 (Ovarian Cancer) | Cisplatin-resistant | BDEA (0.2 µM) | Not specified | ~5-fold | [3] |
| A549 (Lung Cancer) | Cisplatin-resistant | EDEA (1.0 µM) | Not specified | ~7-fold | [3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Fold sensitization is the factor by which the IC50 of cisplatin is reduced in the presence of the sensitizing agent.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of cisplatin in the presence or absence of GSTP1 inhibitors.
-
Cell Seeding: Plate cancer cells (e.g., A549, SK-OV-3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of cisplatin, with or without a fixed concentration of the GSTP1 inhibitor (e.g., this compound, EA derivative). Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in response to treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with cisplatin, the GSTP1 inhibitor, or a combination of both for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of GSTP1-Mediated Cisplatin Resistance
Caption: GSTP1-mediated cisplatin resistance and its inhibition by this compound.
Experimental Workflow for Validating Cisplatin Resistance Reversal
Caption: Workflow for assessing the reversal of cisplatin resistance.
Conclusion
The inhibition of GSTP1 presents a promising strategy to overcome cisplatin resistance in cancer therapy. This compound, as a specific inhibitor of GSTP1, holds significant potential in this regard. While direct comparative clinical data with other inhibitors like ethacrynic acid is not yet abundant, preclinical evidence strongly supports the rationale for targeting GSTP1. The experimental data, although from different studies, consistently demonstrates that inhibiting GST activity can re-sensitize resistant cancer cells to cisplatin. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other GSTP1 inhibitors in combination with cisplatin for the treatment of resistant tumors.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent [mdpi.com]
- 3. Short divalent ethacrynic amides as pro-inhibitors of glutathione S-transferase isozyme Mu and potent sensitisers of cisplatin-resistant ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of TLK117
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of TLK117, a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). This compound is the active metabolite of the prodrug ezatiostat (also known as TLK199), which has been investigated for its therapeutic potential in various diseases, including cancer and myelodysplastic syndromes (MDS). This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective evaluation of this compound's performance.
Executive Summary
This compound is a potent and selective inhibitor of GSTP1-1, an enzyme frequently overexpressed in cancer cells and associated with drug resistance. Due to its charged nature and poor cell permeability, the prodrug ezatiostat (TLK199) is utilized for cellular and in vivo applications, which is intracellularly converted to the active this compound. While ezatiostat has demonstrated modest direct cytotoxicity in vitro, its primary therapeutic effects appear to stem from its ability to modulate cellular stress responses through the activation of the JNK signaling pathway and to stimulate hematopoiesis. In vivo, this compound has shown efficacy in a preclinical model of lung fibrosis, and ezatiostat has undergone extensive clinical trials for MDS, where it has demonstrated favorable safety and hematopoietic-promoting activities.
Data Presentation
In Vitro Efficacy and Potency
The following tables summarize the in vitro inhibitory activity of this compound and the cytotoxic effects of its prodrug, ezatiostat (TLK199), in various cell lines. For comparison, data for an alternative GSTP1-1 inhibitor, NBDHEX, is also included.
Table 1: In Vitro Inhibitory Activity of this compound and NBDHEX
| Compound | Target(s) | Inhibition Constant (Ki) / IC50 | Selectivity | Reference(s) |
| This compound | GSTP1-1 | Ki: 0.4 µM | >50-fold selective over GSTM and GSTA classes | [1] |
| Glyoxalase I | Ki: 0.56 µM | - | [1] | |
| NBDHEX | GSTP1-1 | IC50: 1.2 µM (Me501 cells) | - | [2] |
| GSTP1-1 | IC50: 2.0 µM (A375 cells) | - | [2] |
Table 2: In Vitro Cytotoxicity of Ezatiostat (TLK199) and NBDHEX
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| Ezatiostat (TLK199) | HT29 | Colon Adenocarcinoma | 22 µM | [3] |
| SW620 | Colon Adenocarcinoma | 26-28 µM | [3] | |
| LoVo | Colon Adenocarcinoma | 26-28 µM | [3] | |
| Caco2 | Colon Adenocarcinoma | 26-28 µM | [3] | |
| HL-60 | Leukemia | 6-17 µM (for analogs) | ||
| NBDHEX | Me501 | Melanoma | 1.2 µM | [2] |
| A375 | Melanoma | 2.0 µM | [2] |
In Vivo Efficacy
The following table summarizes the in vivo effects of this compound and the alternative GSTP1-1 inhibitor, NBDHEX, in preclinical models.
Table 3: In Vivo Efficacy of this compound and NBDHEX
| Compound | Model | Dosing | Key Findings | Reference(s) |
| This compound | Bleomycin-induced lung fibrosis (mouse) | 50 mg/kg, oropharyngeal administration | Attenuated lung remodeling and collagen content. Reduced GSTP activity in the lungs by ~60% for at least 24 hours. | |
| NBDHEX | Me501 human melanoma xenograft (mouse) | Not specified | 70% tumor inhibition. | [2] |
| A375 human melanoma xenograft (mouse) | Not specified | 63% tumor inhibition. | [2] | |
| Gefitinib-resistant NSCLC xenograft (mouse) | 1.0 mg/kg/day | ~50% tumor inhibition. | [4] |
Note: In vivo efficacy data for ezatiostat (TLK199) as a monotherapy in tumor models is limited in the reviewed literature. Its in vivo evaluation has primarily focused on its hematopoietic effects and its role as a chemosensitizer.[3]
Pharmacokinetics
The pharmacokinetic parameters of ezatiostat (TLK199) and its active metabolite this compound have been characterized in humans from clinical trials in patients with MDS.
Table 4: Pharmacokinetic Parameters of Ezatiostat and its Metabolites in Humans
| Compound | Half-life (t½) | AUC/dose (h/L) | Key Notes | Reference(s) |
| Ezatiostat (TLK199) | 0.20 h | 0.008 | Rapid and extensive systemic clearance. | [3] |
| TLK236 (metabolite) | 2.65 h | 0.341 | Primary active metabolite. | [3] |
| This compound (active metabolite) | 0.24–0.60 h | 0.0116 | - | [3] |
Experimental Protocols
In Vitro GSTP1-1 Inhibition Assay
Objective: To determine the inhibitory potency of a compound against GSTP1-1.
Principle: The assay measures the enzymatic conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), a reaction catalyzed by GSTP1-1. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing for spectrophotometric monitoring of the reaction rate.
Materials:
-
Recombinant human GSTP1-1
-
L-glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and varying concentrations of the test compound.
-
Add a fixed concentration of GSTP1-1 (e.g., 20 nM) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed concentration of CDNB (e.g., 1 mM).
-
Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete cell culture medium
-
Test compound (e.g., ezatiostat)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action and JNK Pathway Activation
Inhibition of GSTP1-1 by this compound disrupts its interaction with c-Jun N-terminal kinase (JNK), leading to the activation of the JNK signaling cascade. This pathway plays a crucial role in cellular responses to stress, including apoptosis and proliferation.
Caption: this compound inhibits the GSTP1-1:JNK complex, leading to JNK activation and downstream cellular responses.
In Vivo Efficacy Study Workflow: Lung Fibrosis Model
This workflow outlines the key steps in an in vivo study to evaluate the therapeutic effect of this compound on a bleomycin-induced lung fibrosis model in mice.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of lung fibrosis.
Logical Relationship: Prodrug to Active Compound
This diagram illustrates the conversion of the prodrug ezatiostat (TLK199) to its active metabolite this compound.
Caption: Conversion of the prodrug ezatiostat to the active compound this compound within the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of TLK117's Selectivity for GSTP1-1: A Comparative Guide
For researchers and professionals in drug development, the selectivity of a molecular inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide provides an objective comparison of TLK117, a known inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), with other alternative compounds. The data presented is supported by experimental protocols to aid in the independent verification of these findings.
Introduction to this compound and GSTP1-1
Glutathione S-transferase P1-1 (GSTP1-1) is an enzyme frequently overexpressed in cancer cells, where it plays a significant role in the development of multidrug resistance by detoxifying chemotherapeutic agents.[1][2] GSTP1-1 is also involved in cellular signaling pathways, including the regulation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK).[3][4] Consequently, inhibiting GSTP1-1 is a promising strategy to overcome drug resistance and modulate cancer cell signaling.
This compound is the active metabolite of its prodrug, ezatiostat (TLK199), which is designed for enhanced cellular uptake.[2][5] this compound functions as a selective, competitive inhibitor that binds to the glutathione (GSH) binding site (G-site) of GSTP1-1.[2][5] Its selectivity is crucial for minimizing off-target effects, which can arise from the inhibition of other GST isoforms, such as GSTA (alpha) and GSTM (mu), or other enzymes.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency of this compound and other compounds against GSTP1-1 and other relevant enzymes. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for comparing inhibitor efficacy, with lower values indicating higher potency.
| Compound | Target Enzyme | Ki (μM) | IC50 (μM) | Selectivity Notes |
| This compound | GSTP1-1 | 0.4 [5][6] | - | Over 50-fold more selective for GSTP1-1 compared to GSTA and GSTM classes.[5][6] Also a competitive inhibitor of Glyoxalase I. |
| This compound | Glyoxalase I | 0.56[6][7] | - | Shows comparable affinity for Glyoxalase I, indicating a potential off-target activity. |
| Ethacrynic Acid | GSTP1-1 | 3.3 - 4.8[5] | ~4.9[8] | Broad spectrum GST inhibitor. |
| Ethacrynic Acid | GSTA1-1 | 4.6 - 6.0[5] | - | Also inhibits other GST isoforms. |
| Ethacrynic Acid | GSTM1-1 | 0.3 - 1.9[5] | - | More potent against GSTM1-1 than GSTP1-1. |
| GSTO-IN-2 | GSTP1-1 | - | 1.4[9] | Also inhibits GSTA2 and GSTM1. |
| GSTO-IN-2 | GSTA2 | - | 3.6[9] | Shows some selectivity for GSTP1-1 over GSTA2. |
| GSTO-IN-2 | GSTM1 | - | 16.3[9] | Shows good selectivity for GSTP1-1 over GSTM1. |
| Coniferyl ferulate | GST (general) | - | 0.3[9] | Potent, but selectivity across isoforms is not specified. |
| ZM 39923 | GSTP1-1 | - | N/A | Identified as a potent competitive inhibitor.[10] |
| PRT 4165 | GSTP1-1 | - | N/A | Identified as a potent non-competitive inhibitor.[10] |
| 10058-F4 | GSTP1-1 | - | N/A | Identified as a potent non-competitive inhibitor.[10] |
| Cryptotanshinone | GSTP1-1 | - | N/A | Identified as a potent non-competitive inhibitor.[10] |
Data compiled from multiple sources.[5][6][7][8][9][10] N/A indicates data not available in the cited sources.
Signaling Pathway and Inhibitor Action
GSTP1-1 is a negative regulator of the JNK signaling pathway, a key cascade in the cellular stress response that can lead to apoptosis. By binding to JNK, GSTP1-1 prevents its activation. Inhibitors like this compound can disrupt this interaction, leading to JNK activation and potentially promoting apoptosis in cancer cells.
Caption: GSTP1-1 sequesters JNK, inhibiting apoptosis. This compound inhibits GSTP1-1, releasing JNK.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on standardized biochemical assays. Below are detailed methodologies for key experiments.
Biochemical Enzyme Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%.
Materials and Reagents:
-
Purified recombinant human GSTP1-1, GSTA1-1, and GSTM1-1 enzymes
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.0
-
96-well UV-transparent microplates
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Step-by-Step Protocol:
-
Prepare Solutions: Create serial dilutions of the inhibitor compound in DMSO. Prepare working solutions of GSH (e.g., 2 mM) and CDNB (e.g., 2 mM) in the reaction buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of the microplate, add a fixed concentration of the GST enzyme to the reaction buffer. Add varying concentrations of the inhibitor (and a DMSO control). Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding GSH followed immediately by CDNB to each well.
-
Monitor Reaction: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).[6] This absorbance change corresponds to the formation of the GSH-CDNB conjugate. Record data at regular intervals for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[11]
-
Assess Selectivity: Repeat the assay for other GST isoforms (GSTA1-1, GSTM1-1) to determine their respective IC50 values. The selectivity ratio is calculated by dividing the IC50 for the off-target isoform by the IC50 for the target isoform (GSTP1-1).
Determination of Inhibition Mechanism (e.g., Competitive)
This experiment determines how the inhibitor interacts with the enzyme and its substrate.
Methodology:
-
Perform the enzyme inhibition assay as described above.
-
The experiment is conducted using several fixed concentrations of the inhibitor (including zero).
-
For each inhibitor concentration, vary the concentration of one of the substrates (e.g., GSH, while keeping CDNB constant and saturating).[6]
-
Measure the initial reaction velocities for each condition.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot). The pattern of the lines will indicate the mechanism of inhibition (e.g., lines intersecting on the y-axis are characteristic of competitive inhibition). The Ki can be calculated from these plots.
Experimental Workflow Diagram
The logical flow for assessing inhibitor selectivity involves a series of steps from initial screening to detailed kinetic analysis.
Caption: Workflow for determining enzyme inhibitor potency, selectivity, and mechanism of action.
Conclusion
The available data strongly supports the characterization of this compound as a potent and selective inhibitor of GSTP1-1. With a Ki value in the sub-micromolar range and a selectivity of over 50-fold against GSTA and GSTM classes, it represents a significant improvement over broad-spectrum inhibitors like ethacrynic acid.[5][6] However, its comparable inhibitory activity against Glyoxalase I is a noteworthy consideration for potential off-target effects.[6][7] The experimental protocols provided in this guide offer a framework for the independent verification of these findings and for the comparative analysis of novel GSTP1-1 inhibitors. This information is critical for researchers aiming to leverage GSTP1-1 inhibition for therapeutic benefit, particularly in the context of overcoming cancer drug resistance.
References
- 1. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The human glutathione transferase P1-1 specific inhibitor TER 117 designed for overcoming cytostatic-drug resistance is also a strong inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of TLK117's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparative analysis of the anti-cancer agent TLK117's impact on various cancer cell lines. This compound, the active metabolite of the prodrug Ezatiostat (TLK199), is a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme frequently overexpressed in tumor cells and associated with chemotherapy resistance.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on this compound's mechanism of action, comparative efficacy, and relevant experimental protocols.
Mechanism of Action: Targeting a Key Player in Cancer Cell Survival
This compound exerts its anti-cancer effects by targeting Glutathione S-transferase P1-1 (GSTP1-1).[1] In normal cellular conditions, GSTP1-1 binds to the c-Jun N-terminal kinase (JNK), a key regulator of apoptosis, keeping it in an inactive state.[2][3] By inhibiting GSTP1-1, this compound disrupts this interaction, leading to the release and activation of JNK.[2] Activated JNK then initiates a signaling cascade that promotes apoptosis, or programmed cell death, in cancer cells.[2] This mechanism suggests that this compound can not only induce cancer cell death directly but also potentially reverse resistance to other chemotherapeutic agents.
Comparative Efficacy of this compound's Prodrug (Ezatiostat/TLK199) in Cancer Cell Lines
Due to its poor cell permeability, most in vitro studies have utilized the diethyl ester prodrug of this compound, known as Ezatiostat or TLK199, which is readily taken up by cells and then converted to the active this compound form.[1] The following tables summarize the available data on the efficacy of Ezatiostat (TLK199) across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of TLK199 | Reference |
| HT29 | Colon Adenocarcinoma | 22 | [1] |
| SW620 | Colon Adenocarcinoma | 26-28 | [1] |
| LoVo | Colon Adenocarcinoma | 26-28 | [1] |
| Caco-2 | Colon Adenocarcinoma | 26-28 | [1] |
| SKOV3 | Ovarian Carcinoma | Data not available for single-agent IC50. Potentiates toxicity of other agents. | [1] |
| SK VLB | Vinblastine-Resistant Ovarian Carcinoma | Data not available for single-agent IC50. Potentiates toxicity of other agents. | [1] |
| Various | Glioblastoma | Reported anti-tumor activity, specific IC50 not provided. | |
| Various | Inflammatory Breast Cancer | Reported anti-tumor activity, specific IC50 not provided. | |
| Various | Malignant Melanoma | Reported anti-tumor activity, specific IC50 not provided. | |
| A549, H1648 | Lung Adenocarcinoma | Mentioned as a potential agent for combination therapy, specific single-agent IC50 not provided. | [4] |
Table 1: Comparative IC50 Values of Ezatiostat (TLK199) in Various Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | Effect of TLK199 | Observed Outcome | Reference |
| HT29, HT4-1 | Colon Adenocarcinoma | Potentiation of Chlorambucil and Doxorubicin | Up to 2.5-fold increase in toxicity | [1] |
| SKOV3, SK VLB | Ovarian Carcinoma | Potentiation of Chlorambucil and Doxorubicin | Up to 2.5-fold increase in toxicity | [1] |
| HL-60 | Human Promyelocytic Leukemia | Induction of Apoptosis | Allows proliferation under stress in resistant cells with elevated JNK1 and ERK1/ERK2 | [2][3][5] |
| Lung Cancer Stem Cells | Lung Cancer | Sensitization to Cisplatin | Increased efficacy of cisplatin | [6] |
| Adriamycin-Treated Breast Cancer Cells | Breast Cancer | Increased Apoptosis and DNA Damage (with GSTP1 knockdown) | Enhanced cell death | [6] |
Table 2: Synergistic and Apoptotic Effects of Ezatiostat (TLK199) in Combination and Single-Agent Studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound's prodrug (Ezatiostat/TLK199) on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ezatiostat (TLK199) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes a common method to quantify apoptosis induced by Ezatiostat (TLK199).
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Ezatiostat (TLK199) for a specified period (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Visualizing the Molecular and Experimental Landscape
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's Mechanism of Action via GSTP1-1 Inhibition and JNK Activation.
Caption: Workflow for Determining Cell Viability using the MTT Assay.
Caption: Workflow for Quantifying Apoptosis using Annexin V/PI Staining.
Conclusion
This compound, primarily studied through its prodrug Ezatiostat (TLK199), demonstrates significant anti-cancer potential across a variety of cancer cell lines. Its ability to inhibit GSTP1-1 and subsequently activate the JNK-mediated apoptotic pathway provides a strong rationale for its development as a therapeutic agent. The available data indicates a pronounced effect in colon cancer cell lines and suggests its potential in sensitizing other cancer types, including ovarian and lung cancer, to conventional chemotherapies. Further head-to-head comparative studies with standardized protocols are warranted to fully elucidate the differential sensitivity of various cancer cell lines to this compound and to identify predictive biomarkers for patient stratification in future clinical trials. This guide serves as a foundational resource to inform and direct such future research endeavors.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting GSTP1 as Therapeutic Strategy against Lung Adenocarcinoma Stemness and Resistance to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of TLK117 in Modulating JNK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TLK117's unique mechanism for modulating the c-Jun N-terminal kinase (JNK) signaling pathway against a conventional JNK inhibitor. The experimental data, presented in a clear, tabular format, is supported by detailed protocols for key assays. Visual diagrams generated using Graphviz illustrate the distinct signaling cascades and experimental workflows.
Introduction to JNK Signaling and Modulation
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in regulating cellular processes such as proliferation, apoptosis, and inflammation in response to various stress signals.[1] Dysregulation of the JNK pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention. Modulation of this pathway can be achieved through direct inhibition of JNK activity or, as in the case of this compound, through an indirect activation mechanism.
This compound is the active metabolite of TLK199 and acts as a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[2] In unstressed cells, GSTP1-1 sequesters JNK, maintaining it in an inactive state.[3][4] By inhibiting GSTP1-1, this compound disrupts the GSTP1-1-JNK complex, leading to the release and subsequent activation of JNK.[3][5] This contrasts with traditional JNK modulators, such as SP600125, which directly inhibit the kinase activity of JNK by competing with ATP.[6][7]
Comparative Analysis of this compound and a JNK Inhibitor (SP600125)
To validate the distinct roles of this compound and a representative JNK inhibitor, SP600125, a series of experiments can be performed. The expected outcomes are summarized below, highlighting their opposing effects on the JNK signaling pathway.
Table 1: Comparative Effects of this compound and SP600125 on JNK Signaling
| Parameter | This compound | SP600125 (JNK Inhibitor) | Vehicle Control |
| Mechanism of Action | Indirect JNK activation via GSTP1-1 inhibition | Direct, ATP-competitive JNK inhibition | No effect |
| GSTP1-1-JNK Interaction | Decreased | No direct effect | Stable interaction |
| JNK Phosphorylation (p-JNK) | Increased | No direct effect on upstream phosphorylation | Basal level |
| c-Jun Phosphorylation (p-c-Jun) | Increased | Decreased | Basal level |
| JNK Kinase Activity | Increased | Decreased | Basal level |
| Apoptosis (e.g., Caspase-3 activity) | Increased (in specific contexts) | Decreased (in stress-induced models) | Basal level |
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and the points of intervention for this compound and a direct JNK inhibitor.
Caption: JNK signaling pathway and points of modulation.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the role of this compound in JNK signaling.
Cell Culture and Treatment
-
Cell Lines: Human cervical cancer cells (HeLa) or Jurkat cells are suitable models.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed cells to achieve 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours prior to treatment.
-
Treat cells with this compound (e.g., 10 µM), SP600125 (e.g., 20 µM), or vehicle (DMSO) for the desired time points (e.g., 1, 6, 24 hours).
-
For positive control of JNK activation, treat a separate group of cells with a known JNK activator like Anisomycin (10 µg/mL) or expose to UV radiation.
-
Western Blot Analysis for JNK Pathway Proteins
-
Cell Lysis:
-
Wash treated cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9][10]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)[9]
-
Rabbit anti-JNK
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-c-Jun
-
Mouse anti-GSTP1-1
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
JNK Kinase Activity Assay (In vitro)
This assay measures the ability of JNK immunoprecipitated from cell lysates to phosphorylate a substrate.[11][12][13]
-
Immunoprecipitation of JNK:
-
Incubate 200-500 µg of cell lysate with an anti-JNK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Detection:
Co-Immunoprecipitation for GSTP1-1-JNK Interaction
-
Procedure:
-
Follow the immunoprecipitation protocol as described above, but use an anti-GSTP1-1 antibody to pull down the complex.
-
Perform Western blot analysis on the immunoprecipitated samples using an anti-JNK antibody to detect the presence of JNK in the complex. Conversely, immunoprecipitate with an anti-JNK antibody and blot for GSTP1-1.
-
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the role of this compound as a modulator of the JNK signaling pathway. By comparing its effects with a direct JNK inhibitor, researchers can clearly delineate its unique mechanism of action, which involves the activation of JNK through the inhibition of its endogenous inhibitor, GSTP1-1. This comparative approach is essential for understanding the therapeutic potential of this compound and for the development of novel drugs targeting the JNK pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. JNK Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 13. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 14. abcam.cn [abcam.cn]
- 15. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of TLK117: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for TLK117, a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₃O₆S |
| Molecular Weight | 473.54 g/mol |
| Purity | ≥98% |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
II. Safety and Handling Precautions
While this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it in accordance with good industrial hygiene and safety practices.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes.
III. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound. This process is designed to prevent environmental contamination and ensure the safety of laboratory and custodial personnel.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as solid this compound or solutions containing this compound.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Preparing Solid this compound for Disposal
-
Containerization: Place solid this compound waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound"), the approximate quantity, and the date of disposal.
-
Direct Disposal: Solid, non-hazardous chemicals should not be placed in regular laboratory trash cans.[2] Instead, the sealed container should be taken directly to the designated dumpster for chemical waste, as directed by your facility's waste management plan.[2]
Step 3: Preparing Solutions of this compound for Disposal
-
Aqueous Solutions: For small quantities of aqueous solutions, check with your local EHS for guidance on sewer disposal. Some non-hazardous liquid waste may be permissible for drain disposal with ample water, but this requires institutional approval.[2][3]
-
Solvent-Based Solutions: Solutions of this compound in solvents (e.g., DMSO) should be collected in a designated solvent waste container. Do not dispose of solvents down the drain. The container must be properly labeled with all constituents.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be disposed of as regular waste, depending on institutional policies.
-
Container Disposal: After rinsing, deface the label of the empty container and dispose of it in the regular trash or recycling, as appropriate for your facility.[2]
Step 5: Consultation and Documentation
-
Consult EHS: Before initiating any disposal procedure for the first time, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.[4]
-
Maintain Records: Keep a record of the disposal of this compound, including the date, quantity, and method of disposal.
IV. Experimental Protocols
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Inactivation of glutathione S-transferases by nitric oxide-derived oxidants: exploring a role for tyrosine nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling TLK117
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of TLK117, a potent inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound and its parent compound, Ezatiostat, are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health hazards are summarized in the table below.
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Wear protective gloves and clothing. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Wear eye and face protection. |
| May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Avoid breathing dust. Use only in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment for various laboratory procedures.
| Procedure | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Safety glasses with side shields or chemical splash goggles | Disposable solid-front gown | N95 respirator or higher |
| Solution Preparation and Handling | Nitrile gloves | Chemical splash goggles | Fluid-resistant lab coat or gown | Use in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Use in a biological safety cabinet |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Disposable, fluid-resistant gown | N95 respirator or higher, depending on spill size |
Glove Selection and Use
Nitrile gloves are recommended for handling this compound, particularly for incidental contact and splash protection. For prolonged handling or when working with concentrated solutions, consider gloves with a higher level of chemical resistance, such as butyl rubber. Always adhere to the following best practices:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Double-gloving is required when handling the solid compound.
-
Change gloves frequently , and immediately after known contact with this compound.
-
Do not wear gloves outside of the laboratory to prevent the spread of contamination.
Operational Plans: Step-by-Step Guidance
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Protocol for In Vitro GSTP1-1 Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against GSTP1-1.
Materials:
-
Recombinant human GSTP1-1 enzyme
-
Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (pH 6.5)
-
This compound (or Ezatiostat) dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GSH in the phosphate buffer.
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In each well of the microplate, add the phosphate buffer.
-
Add the desired concentration of this compound or DMSO (for control wells).
-
Add the GSTP1-1 enzyme to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add GSH to all wells.
-
Initiate the enzymatic reaction by adding CDNB to all wells.
-
-
Measure Absorbance:
-
Immediately place the microplate in the spectrophotometer.
-
Measure the increase in absorbance at 340 nm over time (kinetic read). The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway
This compound is the active metabolite of Ezatiostat and functions as a selective inhibitor of GSTP1-1. Inhibition of GSTP1-1 by this compound leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can ultimately induce apoptosis in susceptible cells.[1]
Caption: this compound-Mediated JNK Activation Pathway.
Disposal Plan
All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weigh paper, pipette tips, and labware, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Labeling and Storage:
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
Store sealed hazardous waste containers in a designated, secure area within the laboratory, away from general traffic and drains.
Final Disposal:
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE, including a respirator, chemical splash goggles, a fluid-resistant gown, and heavy-duty gloves.
-
Contain the spill using absorbent pads or other appropriate materials.
-
Decontaminate the area using a 10% bleach solution, followed by a rinse with 70% ethanol, and then water. Allow for adequate contact time for the bleach solution (at least 10 minutes).
-
Collect all contaminated materials in a hazardous waste container.
-
Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for Ezatiostat for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
